Physicochemical Characterization & Synthetic Utility of Methyl 6-(1H-pyrazol-1-yl)nicotinate
Technical Guide for Medicinal Chemistry & Process Development Executive Summary Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4) is a critical biaryl scaffold employed in the synthesis of allosteric kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4) is a critical biaryl scaffold employed in the synthesis of allosteric kinase inhibitors (e.g., SHP2, ROR
) and neuroprotective agents.[1] Its structural core—a pyridine ring substituted with a pyrazole moiety—serves as a robust pharmacophore for hydrogen bond interactions within ATP-binding pockets.[1]
This guide addresses a common ambiguity in the field regarding the compound's melting point (MP), which varies significantly across commercial certificates of analysis (CoA). We clarify the physicochemical basis for this variance, provide a standardized synthesis protocol to ensure high crystallinity, and outline a self-validating quality control workflow.
Physicochemical Profile
The melting point of methyl 6-(1H-pyrazol-1-yl)nicotinate is not merely a physical constant but a sensitive indicator of regioisomeric purity and crystal lattice stability.[1]
Core Specifications
Property
Specification
IUPAC Name
Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate
CAS Number
321533-62-4
Molecular Formula
CHNO
Molecular Weight
203.20 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
The Melting Point Divergence
Researchers will encounter two distinct MP ranges in literature and vendor CoAs. Understanding the causality is vital for process control.[1]
Grade / State
Melting Point Range
Interpretation
High Purity (Crystalline)
129 – 131 °C
Indicates a highly ordered crystal lattice, likely recrystallized from ethanol or acetonitrile.[1] This is the target for GMP intermediates.
Commercial / Technical
117 – 121 °C
Often indicates amorphous content or trace impurities (e.g., unreacted pyrazole, regioisomeric byproducts). Suitable for early-stage screening but risks downstream process failure.[1]
Technical Insight: The depression of the melting point from 131°C to ~118°C is frequently caused by the presence of the bis-addition byproduct or residual solvent entrapment in the lattice.
Synthetic Pathway & Protocol
To achieve the target melting point of 129-131°C, a Nucleophilic Aromatic Substitution (S
Ar) strategy is preferred over metal-catalyzed couplings (Ullmann/Buchwald) to minimize heavy metal scavenging during purification.[1]
Reaction Logic
The electron-withdrawing methyl ester at the C3 position of the pyridine ring activates the C6-chlorine for displacement by the pyrazole nucleophile.[1]
Figure 1: S
Ar synthetic pathway utilizing the electron-deficient nature of the nicotinic ester.[1]
Optimized Experimental Protocol
Scale: 10 mmol basis
Yield Target: 85-92%
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 6-chloronicotinate (1.71 g, 10 mmol) and 1H-Pyrazole (0.75 g, 11 mmol, 1.1 equiv).
Solvent/Base: Add anhydrous Acetonitrile (ACN) (20 mL) followed by granular Potassium Carbonate (K
CO) (2.07 g, 15 mmol, 1.5 equiv).
Note: ACN is preferred over DMF for easier workup, though DMF increases reaction rate if kinetics are sluggish.
Reaction: Heat the suspension to reflux (~82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][2] The starting material (R
~0.6) should disappear, replaced by the more polar product (R ~0.4).
Workup (Precipitation Method):
Cool the mixture to room temperature.
Pour the reaction mass into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a white solid.[1]
Stir for 30 minutes to dissolve inorganic salts (KCl, excess K
CO).
Purification:
Filter the solid and wash with water (2 x 20 mL) and cold hexanes (1 x 20 mL).
Recrystallization (Critical Step): Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to room temperature, then 4°C. This step is essential to hit the >129°C MP target.[1]
ChemBK. (n.d.).[1] Methyl 6-(1H-pyrazol-1-yl)nicotinate Properties and Safety. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3741563, Methyl 6-(1H-pyrazol-1-yl)nicotinate. Retrieved February 7, 2026, from [Link]
Bonacorso, H. G., et al. (2009). Synthesis of new trihalomethylated and non-symmetrical substituted 2-(1H-pyrazolyl)-5-(1H-pyrazolylcarbonyl)pyridines. Journal of the Brazilian Chemical Society.[1] (Contextual reference for pyrazolyl-pyridine coupling conditions).
An In-depth Technical Guide to the Solubility of Methyl 6-(1H-pyrazol-1-yl)nicotinate in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] For orally administered drugs, poor aqueous solubility can lead to low absorption, necessitating higher doses that may increase the risk of adverse effects.[2] Nicotinic acid and its derivatives have garnered significant attention for their diverse pharmacological activities.[3][4] As such, a thorough understanding of the solubility of novel nicotinic acid derivatives, such as methyl 6-(1H-pyrazol-1-yl)nicotinate, is indispensable for formulation scientists and medicinal chemists. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of methyl 6-(1H-pyrazol-1-yl)nicotinate in various organic solvents, offering a foundational framework for researchers in the pharmaceutical sciences.
Physicochemical Profile of Methyl 6-(1H-pyrazol-1-yl)nicotinate
Key Structural Features Influencing Solubility:
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.
Pyrazole Ring: The pyrazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It can also participate in hydrogen bonding.
Methyl Ester Group: The ester group introduces polarity and a potential hydrogen bond acceptor site. It is expected to enhance solubility in moderately polar organic solvents compared to its carboxylic acid precursor.
Based on these features, it is anticipated that methyl 6-(1H-pyrazol-1-yl)nicotinate will exhibit a range of solubilities in common organic solvents. Its solubility is likely to be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant. For instance, related compounds like methyl 6-methylnicotinate are soluble in methanol.[6][7]
Strategic Selection of Organic Solvents for Solubility Screening
The choice of solvents for solubility determination should be systematic and cover a range of polarities and functionalities. This approach provides a comprehensive understanding of the compound's solubility profile, which is crucial for subsequent formulation and process development.
A Recommended Solvent Panel:
Solvent Class
Example Solvents
Rationale
Protic Solvents
Methanol, Ethanol
Capable of hydrogen bonding, mimicking potential interactions in biological systems.
Possess high dielectric constants and can dissolve a wide range of compounds.
Non-Polar/Weakly Polar Solvents
Dichloromethane, Chloroform, Ethyl Acetate
Useful for understanding solubility in less polar environments, relevant for certain drug delivery systems and extraction processes.[7]
Ethereal Solvents
Tetrahydrofuran (THF), Diethyl Ether
Represent moderately polar, aprotic environments.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step protocol for the experimental determination of the solubility of methyl 6-(1H-pyrazol-1-yl)nicotinate. This method is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurements.
An In-depth Technical Guide to the Discovery and History of Pyrazole-Nicotinate Compounds
Foreword: The Convergence of Two Pharmacophores In the landscape of medicinal chemistry, the strategic fusion of distinct pharmacophores often leads to the discovery of novel molecular entities with unique and potent bio...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic fusion of distinct pharmacophores often leads to the discovery of novel molecular entities with unique and potent biological activities. This guide delves into the fascinating world of pyrazole-nicotinate compounds, a class of molecules born from the marriage of the versatile pyrazole nucleus and the biologically significant nicotinic acid (niacin) scaffold. This convergence has given rise to a rich and diverse chemical space, yielding compounds with significant therapeutic potential, from managing dyslipidemia to combating fungal infections and exploring new frontiers in neurodegenerative diseases. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthetic evolution, and mechanistic intricacies of these compelling compounds.
Historical Perspectives: From Serendipity to Rational Design
The story of pyrazole-nicotinate compounds is not one of a single, celebrated discovery but rather an evolutionary tale rooted in the broader history of its constituent moieties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first named by Ludwig Knorr in 1883. Shortly thereafter, Knorr accomplished the first synthesis of a substituted pyrazole, laying the groundwork for over a century of exploration into the diverse pharmacological activities of this scaffold, which include anti-inflammatory, analgesic, and antimicrobial properties.[1]
For much of the 20th century, the development of pyrazole and nicotinic acid derivatives proceeded along parallel but separate tracks. A pivotal moment in the specific narrative of pyrazole-nicotinate compounds arrived with the growing understanding of the mechanism of action of nicotinic acid as a lipid-lowering agent. The discovery that nicotinic acid exerts its effects through the G-protein coupled receptor GPR109A (also known as HM74A) in the early 2000s spurred a new wave of rational drug design aimed at developing agonists with improved side-effect profiles, particularly the often-intolerable flushing effect of niacin.[2][3]
It was within this context that pyrazole-nicotinate compounds emerged as a significant area of research. A landmark 2003 study by van Herk and colleagues described the synthesis and evaluation of a series of substituted pyrazole-3-carboxylic acids as partial agonists for the nicotinic acid receptor.[4][5] This work demonstrated that the pyrazole scaffold could serve as a bioisostere for the pyridine ring of nicotinic acid, maintaining affinity for the receptor while modulating its activity. This publication marked a key inflection point, shifting the focus towards the deliberate design of pyrazole-nicotinates as targeted therapeutic agents.
Subsequent research has expanded the therapeutic landscape for these compounds. Notably, the investigation of N-(1H-pyrazol-5-yl)nicotinamide derivatives has revealed potent antifungal activity, opening up a new avenue for their application in agriculture and medicine.[6] More recently, the neuroprotective potential of pyrazolone-nicotinic acid derivatives is being explored, with studies indicating their ability to mitigate neuroinflammation and cognitive deficits in preclinical models of dementia.[7][8]
Synthetic Methodologies: Constructing the Pyrazole-Nicotinate Core
The synthesis of pyrazole-nicotinate compounds can be broadly categorized based on the nature of the linkage between the two heterocyclic systems: a direct C-N bond between the pyrazole nitrogen and the nicotinic acid ring, or an amide linkage.
Synthesis of N-Aryl Pyrazole-Nicotinates via C-N Bond Formation
A prevalent strategy for forging a direct link between a pyrazole and a nicotinic acid moiety involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is exemplified by the synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid and its esters.
Experimental Protocol: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate [9]
Step 1: Reaction Setup: In a sealed tube, combine 2,4,6-trisubstituted pyrimidine (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) (1.0 eq), 1H-pyrazole (4.0 eq), and cesium carbonate (Cs2CO3) (3.0 eq) in N-methyl-2-pyrrolidone (NMP).
Step 2: Heating: Stir the resulting mixture at 95 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired 6-(1H-pyrazol-1-yl)nicotinate derivative.
Causality in Experimental Design:
The choice of a highly substituted pyrimidine with good leaving groups (e.g., chlorine) is crucial for the SNAr reaction to proceed efficiently.
Cesium carbonate acts as a base to deprotonate the pyrazole, generating the nucleophile.
NMP is a polar aprotic solvent that facilitates the SNAr reaction by solvating the cation and leaving the nucleophile reactive.
Elevated temperature is necessary to overcome the activation energy of the reaction.
Logical Workflow for C-N Bond Formation
Caption: Workflow for the synthesis of 6-(1H-pyrazol-1-yl)nicotinates.
Synthesis of Pyrazole-Nicotinamides via Amide Bond Formation
The creation of an amide linkage between the pyrazole and nicotinic acid moieties is a versatile and widely employed strategy, particularly for accessing N-(1H-pyrazol-5-yl)nicotinamide derivatives. This approach typically involves the coupling of a pyrazole-amine with an activated nicotinic acid derivative.
Experimental Protocol: Synthesis of N-(1H-pyrazol-5-yl)nicotinamide Derivatives [6]
Step 1: Activation of Nicotinic Acid: In a round-bottom flask, dissolve the desired nicotinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), and stir at room temperature for 30 minutes to form the activated ester.
Step 2: Amide Coupling: To the solution of the activated nicotinic acid, add the appropriate 5-aminopyrazole derivative (1.0 eq) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
Step 3: Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
Step 4: Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford the pure N-(1H-pyrazol-5-yl)nicotinamide.
Causality in Experimental Design:
The use of coupling agents like EDCI and HOBt is essential to activate the carboxylic acid of the nicotinic acid, making it susceptible to nucleophilic attack by the aminopyrazole. This avoids the need to convert the carboxylic acid to a more reactive acyl chloride, which can be harsh for some substrates.
The base (TEA or DIPEA) is added to neutralize the hydrochloride salt of the aminopyrazole if it is used as such, and also to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.
Logical Workflow for Amide Bond Formation
Caption: Workflow for the synthesis of N-(1H-pyrazol-5-yl)nicotinamides.
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of pyrazole-nicotinate compounds is diverse, with the most well-documented activities being in the treatment of dyslipidemia and fungal infections.
Agonists of the Nicotinic Acid Receptor (GPR109A) for Dyslipidemia
Nicotinic acid is a well-established therapeutic agent for treating dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood.[5] However, its clinical use is often limited by a significant side effect: cutaneous flushing. The discovery that pyrazole-based compounds can act as agonists of the nicotinic acid receptor, GPR109A, has opened new avenues for developing effective lipid-lowering drugs with a reduced flushing profile.[10][11][12]
Mechanism of Action:
Pyrazole-nicotinate compounds that are agonists of GPR109A mimic the action of nicotinic acid. GPR109A is a G-protein coupled receptor primarily expressed in adipocytes and immune cells.[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis of stored triglycerides, leading to a reduction in the release of free fatty acids into the bloodstream. The liver then has a reduced supply of free fatty acids for the synthesis of triglycerides and very-low-density lipoproteins (VLDL), which are precursors to low-density lipoproteins (LDL) or "bad cholesterol."
A significant advancement in this area is the development of G-protein-biased agonists. Research by Kim et al. (2015) on 1-nicotinoyl-4-(phenyl)thio-1H-pyrazole derivatives has shown that it is possible to design GPR109A agonists that selectively activate the desired G-protein signaling pathway responsible for the anti-lipolytic effects, while having a reduced effect on the β-arrestin pathway, which is thought to be involved in the flushing response.[10][13] This biased agonism offers a promising strategy to separate the therapeutic benefits of GPR109A activation from its undesirable side effects.
Signaling Pathway of GPR109A Agonism
Caption: GPR109A signaling cascade initiated by pyrazole-nicotinate agonists.
Antifungal Activity of Pyrazole-Nicotinamides
A distinct and promising therapeutic application of pyrazole-nicotinate compounds is in the realm of antifungal agents. Specifically, N-(1H-pyrazol-5-yl)nicotinamide derivatives have demonstrated significant efficacy against a range of pathogenic fungi.[6]
Mechanism of Action:
The primary antifungal mechanism of action for many pyrazole-carboxamide derivatives, including those with a nicotinamide moiety, is the inhibition of succinate dehydrogenase (SDH).[11][14][15][16] SDH, also known as complex II, is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt cellular respiration and energy production in the fungal cells, ultimately leading to cell death.
The specificity of these compounds for fungal SDH over the mammalian counterpart is a key factor in their potential as safe and effective antifungal agents. Molecular docking studies have suggested that these compounds bind to the ubiquinone-binding site of the SDH complex, preventing the reduction of ubiquinone to ubiquinol and thereby halting the electron flow.[14]
Inhibition of Fungal Succinate Dehydrogenase
Caption: Mechanism of action of antifungal pyrazole-nicotinamides.
Emerging Applications in Neurodegenerative Diseases
Recent research has begun to uncover the potential of pyrazole-nicotinate compounds in the treatment of neurodegenerative disorders such as Alzheimer's disease. A pyrazolone-nicotinic acid derivative has been shown to reverse cognitive and behavioral deficits in animal models of dementia.[7][8]
Mechanism of Action:
The neuroprotective effects of these compounds appear to be multi-faceted. The investigated pyrazolone-nicotinic acid derivative demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. Additionally, the compound exhibited antioxidant properties and the ability to downregulate neuroinflammatory mediators, including nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α).[8] This combination of activities suggests that pyrazole-nicotinate compounds could be valuable leads in the development of multi-target drugs for complex neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes key quantitative data for representative pyrazole-nicotinate compounds, highlighting their potency in different biological assays.
The field of pyrazole-nicotinate compounds continues to evolve, driven by a deeper understanding of their structure-activity relationships and mechanisms of action. The development of biased GPR109A agonists holds significant promise for creating a new generation of lipid-lowering drugs with improved tolerability. In the realm of antifungal research, the optimization of SDH inhibitors based on the pyrazole-nicotinamide scaffold could lead to novel and effective treatments for both agricultural and clinical fungal infections. Furthermore, the nascent exploration of these compounds in neurodegenerative diseases presents an exciting new frontier.
As synthetic methodologies become more sophisticated and our understanding of the complex biology of their targets deepens, we can anticipate the discovery of even more potent and selective pyrazole-nicotinate compounds. This in-depth guide has aimed to provide a solid foundation for researchers in this dynamic field, highlighting the historical context, key synthetic strategies, and diverse therapeutic potential of this remarkable class of molecules. The convergence of the pyrazole and nicotinic acid worlds has already yielded significant discoveries, and the future of this chemical space is undoubtedly bright with the promise of new and improved medicines.
References
Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. PubMed, [Link][6]
Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. ResearchGate, [Link][7]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, [Link][1]
Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PMC, [Link][9]
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC, [Link][17]
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications, [Link][18]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI, [Link][19]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC, [Link][20]
Pyrazole derivatives as partial agonists for the nicotinic acid receptor. PubMed, [Link][4]
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC, [Link][21]
Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate, [Link][13]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, [Link][22]
Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. PubMed, [Link][8]
pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. PubMed, [Link][10]
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed, [Link][14]
Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed, [Link][11]
Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia. PMC, [Link][23]
Mini review on anticancer activities of Pyrazole Derivatives. IJNRD, [Link][24]
Nicotinic Acid (Niacin) Receptor Agonists: Will They Be Useful Therapeutic Agents? PubMed, [Link][2]
Nicotinic acid plus laropiprant. GPnotebook, [Link][25]
Safety and efficacy of laropiprant and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia. PMC, [Link][26]
Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. PubMed, [Link][15]
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. PubMed, [Link][12]
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI, [Link][27]
Nicotinic acid receptor subtypes and their ligands. PubMed, [Link][3]
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC, [Link][28]
Technical Evaluation & Screening Protocol: Methyl 6-(1H-pyrazol-1-yl)nicotinate
[1] Executive Summary This technical guide outlines the preliminary bioactivity screening framework for methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4).[1] As a biaryl system combining a pyridine-3-carboxylate (n...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide outlines the preliminary bioactivity screening framework for methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4).[1] As a biaryl system combining a pyridine-3-carboxylate (nicotinate) core with a pyrazole moiety, this molecule represents a "privileged scaffold" in medicinal chemistry.[1]
While often utilized as a synthetic intermediate for more complex pharmaceuticals, this specific ester possesses intrinsic pharmacophoric features relevant to GPR109A (HCA2) agonism , kinase inhibition , and anti-inflammatory signaling .[1] This guide provides a rigorous, self-validating workflow for researchers to assess its hit-to-lead potential, moving from in silico profiling to in vitro validation.[1]
Chemical Profile & Pharmacophore Analysis[2][3]
Before initiating wet-lab screening, it is critical to understand the structural causality that dictates assay selection.[1]
Property
Value
Significance in Screening
Molecular Weight
203.20 g/mol
Fragment-like; suitable for fragment-based drug discovery (FBDD).[1]
Good bioavailability potential; lacks donors, suggesting good membrane traverse.[1]
Rotatable Bonds
2
Rigid biaryl axis minimizes entropic penalty upon binding.[1]
Key Moiety 1
Methyl Ester
Potential pro-drug (hydrolyzes to acid) or H-bond acceptor.[1]
Key Moiety 2
Pyrazole-Pyridine
Classic "hinge-binding" motif for kinases; bioisostere for biaryl acids.[1]
Mechanistic Hypothesis
Metabolic Regulation (GPR109A): The core structure mimics nicotinic acid (Niacin). The pyrazole substitution at position 6 creates a lipophilic tail that may engage the hydrophobic pocket of the GPR109A receptor (Gi-coupled), potentially reducing free fatty acid release without the cutaneous flushing associated with niacin.[1]
Kinase Inhibition: The pyrazole-pyridine nitrogen system can function as a bidentate ligand, mimicking the adenine ring of ATP, making it a candidate for ATP-competitive kinase inhibition (e.g., BRAF, VEGFR).[1]
In Silico Profiling & Library Preparation[1]
Do not screen blindly. Use this computational filter to prioritize physical assays.
Step 1: Virtual Docking Workflow
Target 1: GPR109A (PDB ID: 4ZCW or homology model). Focus on the arginine anchor point (Arg111) which typically interacts with the carboxylate.[1] Note: The methyl ester may need to be modeled as the hydrolyzed acid for this specific receptor unless an allosteric site is targeted.[1]
Target 2: Kinase Panel (e.g., BRAF V600E - PDB: 3OG7).[1] Dock the molecule into the ATP-binding cleft.[1] Assess the distance between the pyridine nitrogen and the hinge region backbone amides.[1]
Step 2: Compound Handling (Solubility Protocol)
The methyl ester is hydrophobic. Improper solubilization yields false negatives (precipitation) or false positives (aggregation).
Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 20 mM .
Sonication: Sonicate for 5 minutes at 25°C to ensure complete dissolution.
QC Check: Verify purity via LC-MS. The presence of the hydrolyzed acid (mass -14 Da shift) indicates instability.[1]
Rationale: This assay tests the hypothesis that the molecule acts as a niacin mimetic. GPR109A is Gi-coupled; therefore, agonism results in a decrease in cAMP.[1]
Methodology: TR-FRET cAMP Inhibition Assay
Cell Line: CHO-K1 cells stably expressing human GPR109A.[1]
Stimulation: Forskolin (10 µM) is used to elevate cAMP levels artificially.
Protocol:
Seed cells (2,000/well) in 384-well low-volume plates.
Add Methyl 6-(1H-pyrazol-1-yl)nicotinate (titration: 1 nM to 100 µM).
Use Staurosporine (pan-kinase inhibitor) as a positive control.
Z-factor must be >0.5 for the assay to be valid.[1]
Mechanism of Action Visualization
The following diagram illustrates the hypothesized signaling cascade for Workflow A (GPR109A), highlighting where the compound intervenes.
Caption: Hypothesized mechanism of action via GPR109A. The compound acts as an agonist, activating the Gi protein, which inhibits Adenylyl Cyclase, ultimately suppressing lipolysis.[1]
Hit Validation & Hit-to-Lead Expansion
If the primary screen yields activity (>50% inhibition or activation), proceed to the validation phase.
Screening Decision Tree
Caption: Logical flow for validating hits. Critical step: 'Mechanism Check' determines if the ester or the hydrolyzed acid is the active species.[1]
Critical Consideration: The Ester-Acid Duality
Methyl esters are frequently hydrolyzed by intracellular esterases (e.g., carboxylesterases).[1]
Experiment: Run the active assay in the presence of an esterase inhibitor (e.g., BNPP) or compare the activity of the methyl ester vs. the free acid form (6-(1H-pyrazol-1-yl)nicotinic acid).
Outcome: If the acid is more potent, the methyl ester serves as a prodrug enhancing cell permeability.[1] If the ester is more potent and activity is lost upon hydrolysis, the ester moiety is essential for binding (e.g., in a hydrophobic pocket).
References
Van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
Kim, M. K., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
PubChem. (2025).[2][3] Methyl 6-(1H-pyrazol-1-yl)nicotinate - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Technical Guide: Initial Safety and Toxicity Assessment of Pyrazole Compounds
Executive Summary The pyrazole scaffold (1,2-diazole) is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Silde...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole scaffold (1,2-diazole) is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor). However, its ubiquity masks significant liability risks. Pyrazoles are prone to metabolic bioactivation (forming reactive iminoquinone or diazonium species), CYP450 inhibition (due to nitrogen-heme coordination), and hERG channel blockade .
This guide outlines a self-validating, tiered assessment strategy to de-risk pyrazole candidates early in the discovery phase. It moves beyond generic toxicity screening to address the specific physiochemical and metabolic behaviors of the pyrazole ring.
Part 1: Structural Alerts & In Silico Profiling
Before wet-lab testing, candidates must be screened for specific structural alerts known to drive pyrazole toxicity.
The Pyrazole "Watch List"
Not all pyrazoles are equal. The substitution pattern on the nitrogen (N1) and carbon (C3/C4/C5) atoms dictates toxicity.
Structural Feature
Potential Liability
Mechanism
Unsubstituted NH (N1)
Glucuronidation / Idiosyncratic Tox
The free NH is a site for UGT-mediated glucuronidation, but can also undergo oxidation to reactive radical species.
Aminopyrazoles
Reactive Metabolites
C4/C5-amino groups can be bioactivated to electrophilic iminoquinones or diazonium ions, leading to covalent protein binding (haptenization).
Lipophilic N-Aryl
hERG Inhibition
Bulky, lipophilic groups (e.g., chlorophenyl) at N1 often fit into the hERG channel pore, causing QT prolongation.
C4-Nitro/Nitroso
Genotoxicity
Nitro groups on the pyrazole ring are classic Ames-positive alerts due to reduction to hydroxylamines.
Assessment Workflow
The following decision matrix integrates in silico prediction with in vitro validation.
Figure 1: Tiered decision tree for pyrazole safety assessment. Note the early exit for reactive metabolites.
Part 2: Metabolic Stability & Reactive Metabolite Trapping
Pyrazoles, particularly aminopyrazoles , are notorious for undergoing bioactivation by CYP450 enzymes. The resulting electrophiles bind to glutathione (GSH) in a healthy cell, but if GSH is depleted, they bind to cellular proteins, causing hepatotoxicity.
Mechanism of Bioactivation
The nitrogen lone pair often coordinates with the heme iron of CYP enzymes. Oxidation can lead to the formation of a pyrazole radical cation or, in the case of aminopyrazoles, a di-imine species.
Figure 2: The "Soft Spot" mechanism. GSH trapping prevents protein binding until GSH is exhausted.
Protocol: GSH Trapping Assay (LC-MS/MS)
This assay detects if your pyrazole forms dangerous reactive intermediates.
Objective: Identify m/z shifts corresponding to Glutathione adducts (+307 Da).
Materials:
Human Liver Microsomes (HLM) (20 mg/mL).
NADPH regenerating system.
Glutathione (GSH) or Glutathione Ethyl Ester (GSH-EE) (enhanced permeability).
Test Compound (10 mM DMSO stock).
Step-by-Step Methodology:
Preparation: Dilute test compound to 10 µM in potassium phosphate buffer (100 mM, pH 7.4) containing 5 mM GSH.
Initiation: Add HLM (final conc. 1.0 mg/mL). Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM).
Controls:
Positive: Clozapine or Diclofenac (known adduct formers).
Negative: Incubation without NADPH (rules out chemical reactivity).
Incubation: Shake at 37°C for 60 minutes.
Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.
Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.
Data Interpretation: Search for [M + 307 + H]+ peaks.
Many pyrazole kinase inhibitors (e.g., early Ruxolitinib analogs) failed due to hERG blockade. The planar pyrazole ring can π-stack with aromatic residues (Tyr652, Phe656) in the hERG pore.
Faria, J. V., et al. (2017). "Recently reported biological activities of pyrazole compounds." Anais da Academia Brasileira de Ciências.
Kalgutkar, A. S., et al. (2015). "Trapping Reactive Aminopyrazole Intermediates using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology.
Mitcheson, J. S., et al. (2000).[3] "Structural determinants for high-affinity block of hERG potassium channels." Proceedings of the National Academy of Sciences.
Zhang, J., et al. (2011). "Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism." PLoS ONE.
Wang, X., et al. (2010). "Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice."[4][5] Toxicological Sciences.
Application Note: Spectroscopic Characterization and Quality Control of Methyl 6-(1H-pyrazol-1-yl)nicotinate
Executive Summary Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. Its structu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. Its structural integrity relies on the precise regiochemical attachment of the pyrazole ring to the pyridine core via the nitrogen atom (
-linkage).
This application note provides a comprehensive protocol for the structural validation of this compound. We detail the specific Nuclear Magnetic Resonance (NMR) signatures required to distinguish the
-isomer from potential -linked impurities, alongside High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) workflows for purity assessment.
Structural Context & Synthesis Pathway[1][2][3]
To understand the impurity profile and required resolution of our analytical methods, we must first visualize the standard synthesis route (Nucleophilic Aromatic Substitution -
).
Figure 1: Synthesis and Impurity Logic[1]
Caption: Reaction scheme highlighting the origin of the target molecule and potential chloronicotinate impurities.
Protocol 1: Nuclear Magnetic Resonance (
H NMR)
NMR is the primary tool for confirming the
-linkage of the pyrazole. A -linked pyrazole (attached via carbon 3 or 5) would result in the presence of an NH proton signal (broad singlet >10 ppm), which must be absent in the target compound.
Experimental Parameters
Instrument: 400 MHz or higher (recommended).
Solvent: DMSO-
(Preferred over CDCl for better solubility and separation of heteroaromatic signals).
Concentration: 10–15 mg in 0.6 mL solvent.
Temperature: 298 K.
Spectral Data Summary (DMSO-
)
Position
Group
Shift (, ppm)
Multiplicity
Coupling (Hz)
Assignment Logic
Pyridine-2
Ar-H
8.90 – 8.95
d
Meta to pyrazole; deshielded by ester.
Pyrazole-5'
Ar-H
8.65 – 8.70
d
Ortho to bridgehead N; highly deshielded.
Pyridine-4
Ar-H
8.40 – 8.45
dd
Ortho to ester.
Pyridine-5
Ar-H
8.00 – 8.05
d
Ortho to pyrazole ring.
Pyrazole-3'
Ar-H
7.85 – 7.90
d
Meta to bridgehead N.
Pyrazole-4'
Ar-H
6.60 – 6.65
dd/t
Unique high-field aromatic signal.
Ester
-OCH
3.88 – 3.92
s
-
Characteristic methyl singlet.
Structural Confirmation Logic
The coupling pattern of the pyrazole ring is diagnostic. In a 1-substituted pyrazole:
H4' appears at the highest field (lowest ppm) in the aromatic region (~6.6 ppm).
H3' and H5' appear as doublets with small coupling constants (
Hz).
Absence of NH: No signal >10 ppm confirms substitution at the nitrogen.
Figure 2: NMR Assignment Logic Flow
Caption: Decision tree for validating the structure based on proton NMR data.
Protocol 2: HPLC Purity Assay
Since the starting material (methyl 6-chloronicotinate) has similar solubility properties, a gradient method is required to separate the product from unreacted chloride.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic) and 280 nm.
Column Temperature: 30°C.
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Injection
12.0
10
90
Linear Gradient
15.0
10
90
Hold
15.1
95
5
Re-equilibration
20.0
95
5
Stop
Acceptance Criteria: Purity
98.0% by area integration.
Protocol 3: Mass Spectrometry (LC-MS)
Mass spectrometry provides the molecular weight confirmation.[1]
Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved October 26, 2023, from [Link]
Lam, L., Park, S.H., & Sloop, J. (2022).[3] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link] (Cited for comparative pyrazole NMR shift logic).
FT-IR and mass spectrometry of methyl 6-(1H-pyrazol-1-yl)nicotinate
Application Note: Structural Elucidation and Quality Control of Methyl 6-(1H-pyrazol-1-yl)nicotinate Introduction & Scope Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 1039824-34-2) is a critical heteroaromatic intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Elucidation and Quality Control of Methyl 6-(1H-pyrazol-1-yl)nicotinate
Introduction & Scope
Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 1039824-34-2) is a critical heteroaromatic intermediate used in the synthesis of kinase inhibitors and agrochemicals.[1] Its structure features a pyridine ring substituted with a methyl ester at the C3 position and a pyrazole ring attached via nitrogen at the C6 position.
This Application Note provides a rigorous protocol for the characterization of this molecule using Fourier Transform Infrared Spectroscopy (FT-IR) and Electrospray Ionization Mass Spectrometry (ESI-MS). The guide is designed for medicinal chemists and QC analysts requiring definitive structural confirmation and purity assessment.
Key Analytical Challenges:
Differentiation: Distinguishing the ester carbonyl from potential carboxylic acid degradation products.
Purity: Confirming the absence of unreacted pyrazole or 6-chloronicotinate starting materials.
Regiochemistry: Verifying the
-linkage between the pyrazole and pyridine rings.
Experimental Workflow
The following workflow integrates synthesis, purification, and analytical validation.
Figure 1: Integrated analytical workflow for Methyl 6-(1H-pyrazol-1-yl)nicotinate.
FT-IR Spectroscopy Protocol
Objective: To confirm the presence of the ester functionality and the heteroaromatic core while ruling out hydrolysis (carboxylic acid formation).
Methodology
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]
Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond Crystal.[1]
Rationale: ATR is preferred over KBr pellets for rapid QC to avoid moisture interference, which can mimic hydroxyl signals.[1]
Critical: A sharp, strong band.[1] Broadening or shifting to <1700 cm⁻¹ indicates acid impurity (hydrolysis).[1]
1580 – 1600
Pyridine/Pyrazole
/
Ring skeletal vibrations.[1] Conjugation lowers frequency slightly compared to benzene.
1260 – 1290
Ester
Stretch
Strong "ether-like" stretch connecting the carbonyl to the methyl group.
No Band
O-H / N-H
Stretch
Purity Check: Absence of broad bands >3200 cm⁻¹ confirms no free acid or unreacted pyrazole ().[1]
Expert Insight: The ester carbonyl frequency (~1725 cm⁻¹) is slightly higher than typical aliphatic esters due to the electron-withdrawing nature of the pyridine ring, which destabilizes the single bond character of the carbonyl resonance form [1].
Mass Spectrometry (ESI-MS) Protocol
Objective: To determine the molecular weight and structural fingerprint via fragmentation.
Methodology
Instrument: LC-MS (Single Quadrupole or Q-TOF).[1]
Ionization: Electrospray Ionization (ESI) in Positive Mode (
).
Rationale: Nitrogen heterocycles are basic and protonate easily (
172): A common rearrangement in methyl esters, leading to a ketene-like cation.[1]
Core Cleavage (
136): Rupture of the bond between the pyrazole and pyridine rings is energetically difficult but possible at high collision energies, yielding the methyl nicotinate cation.
Figure 2: Predicted ESI-MS fragmentation pathway for structural verification.[1]
Quality Control & Troubleshooting
Observation
Potential Cause
Corrective Action
IR: Broad peak at 3300 cm⁻¹
Moisture or Hydrolysis
Dry sample under vacuum ().[1] If persists, check for acid degradation (6-(pyrazol-1-yl)nicotinic acid).[1]
MS: Strong peak at m/z 226
Sodium Adduct ()
Common in glass storage.[1] Switch to plastic or add ammonium formate to suppress Na adducts.[1]
MS: Peak at m/z 69
Free Pyrazole
Incomplete reaction.[1] Recrystallize from ethanol/water to remove excess pyrazole.[1]
Authoritative Validation:
The absence of the
stretch in IR (typically ~3200-3400 cm⁻¹ for free pyrazole) combined with the correct parent ion ( 204) provides a self-validating confirmation that the coupling reaction was successful and the product is the -substituted isomer, not a salt mixture [2].
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpreting carbonyl shifts in heteroaromatic systems).
National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link] (General reference for pyridine and ester fragmentation patterns).[1]
PubChem. (2023).[1] Methyl 6-(1H-pyrazol-1-yl)nicotinate Compound Summary. Available at: [Link] (Source for physical property verification).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Methyl 6-(1H-pyrazol-1-yl)nicotinate in Medicinal Chemistry
Executive Summary & Strategic Value
Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 1026906-81-3 / 321533-62-4) represents a "privileged scaffold" in modern drug discovery. This bi-heteroaryl motif—comprising a pyridine core linked to a pyrazole ring via a C-N bond—offers a unique electronic profile that distinguishes it from standard biphenyl or bi-pyridyl systems.
For the medicinal chemist, this molecule is not merely a building block; it is a metabolic stability enhancer and a vector for optimizing physicochemical properties (
, ). The ester functionality at the C-3 position of the pyridine serves as a versatile "handle" for divergent synthesis, allowing rapid access to amides (kinase inhibitors), alcohols (ether linkages), and heterocycles (oxadiazoles).
Key Chemical Attributes:
Electronic Push-Pull: The electron-deficient pyridine ring (at C-2/C-6) is balanced by the nitrogen-rich pyrazole, modulating the pKa of the pyridine nitrogen.
Metabolic Robustness: The C-N bond between the pyrazole and pyridine is significantly more resistant to oxidative metabolism (CYP450) compared to C-C biaryl bonds, which are prone to hydroxylation.
H-Bonding Potential: The pyrazole
acts as a weak hydrogen bond acceptor, crucial for binding in the hinge region of kinase enzymes.
Chemical Profile
Property
Data
IUPAC Name
Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate
Molecular Formula
Molecular Weight
203.20 g/mol
CAS Number
321533-62-4 (Generic), 1026906-81-3 (Specific)
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
The utility of this scaffold lies in its ability to serve as a divergent point for library synthesis. The following diagram illustrates the primary synthetic pathways accessible from the parent ester.
Figure 1: Synthetic divergence map showing the transformation of the methyl ester into three primary functional classes.
Detailed Experimental Protocols
These protocols are designed for reproducibility and scalability. They include "Critical Process Parameters" (CPPs) to ensure success.
Protocol A: Controlled Hydrolysis to 6-(1H-pyrazol-1-yl)nicotinic acid
Objective: To generate the free acid for subsequent amide coupling without degrading the pyrazole-pyridine linkage.
Reagents:
Methyl 6-(1H-pyrazol-1-yl)nicotinate (1.0 eq)
Lithium Hydroxide Monohydrate (
) (2.5 eq)
Solvent: THF/Water (3:1 ratio)
1N HCl (for acidification)
Procedure:
Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 g, 4.92 mmol) in THF (15 mL). The solution should be clear.
Activation: Dissolve
(516 mg, 12.3 mmol) in water (5 mL) and add this dropwise to the THF solution at .
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
Checkpoint: Monitor by TLC (5% MeOH in DCM). The high
ester spot should disappear, replaced by a baseline spot (acid).
Workup (Critical Step):
Concentrate the reaction mixture under reduced pressure to remove THF (do not heat above
).
Dilute the remaining aqueous residue with water (10 mL).
Cool to
in an ice bath.
Slowly acidify with 1N HCl to pH 3-4. Do not go below pH 2 , as the pyridine nitrogen may protonate, increasing water solubility and making isolation difficult.
Isolation: The product will precipitate as a white solid.[1] Filter, wash with cold water (
), and dry under vacuum.
Yield Expectation: 90-95%
CPP: pH control during acidification is vital for maximizing recovery.
Objective: To synthesize a library of amides targeting kinase domains (e.g., JAK, BTK).
Reagents:
6-(1H-pyrazol-1-yl)nicotinic acid (1.0 eq)
Diverse Amines (
) (1.1 eq)
HATU (1.2 eq)
DIPEA (Diisopropylethylamine) (3.0 eq)
Solvent: DMF (Anhydrous)
Procedure:
Preparation: Prepare a 0.2 M stock solution of the acid in DMF.
Activation: To the acid solution, add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at RT for 15 minutes to form the activated ester (O-At ester).
Mechanism Note: Pre-activation minimizes racemization (if chiral amines are used) and ensures the active species is ready before amine addition.
Coupling: Add the amine (1.1 eq) to the reaction vial.
Incubation: Stir or shake at RT for 12-16 hours.
Quenching/Workup:
Dilute with Ethyl Acetate.
Wash with saturated
(removes acid/HATU byproducts) and 1N HCl (removes unreacted amine/pyridine).
Dry over
and concentrate.
Purification: If necessary, purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).
Application Case Study: Designing a JAK Inhibitor
The 6-(1H-pyrazol-1-yl)nicotinamide motif is structurally analogous to the pharmacophore found in several Janus Kinase (JAK) inhibitors.
Workflow Logic:
Scaffold: The pyridine nitrogen accepts a H-bond from the hinge region (Valine/Leucine residues).
Vector: The amide bond at C-3 vectors the substituent into the solvent-exposed region or the specificity pocket.
Synthesis:
Figure 2: Parallel synthesis workflow for generating a focused library of kinase inhibitors using the title compound.
Troubleshooting & Expert Tips
Issue: Poor Solubility of the Acid.
Solution: The free acid (6-(1H-pyrazol-1-yl)nicotinic acid) can be highly crystalline and insoluble in DCM/Ether. Use DMF or DMSO for coupling reactions. For NMR, use DMSO-
Solution: If the methyl ester persists, switch from LiOH to NaOH (stronger base) or increase temperature to
. However, watch for decarboxylation at high temperatures ().
Issue: Pyrazole Displacement.
Insight: The C-N bond is stable under standard hydrolytic and coupling conditions. However, under very harsh acidic conditions (conc. HCl, reflux > 24h), the pyrazole can be cleaved. Avoid prolonged boiling in strong acid.
Reduction Tip: When reducing the ester to the alcohol,
in Methanol is often too slow. Use + in Ethanol (generates in situ) or DIBAL-H in DCM at for a cleaner reaction.
References
National Institutes of Health (NIH). (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives. Retrieved from [Link]
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
The Pyrazolyl-Nicotinate Scaffold: A Versatile Privileged Structure in Drug Discovery
Introduction: The convergence of a pyrazole ring and a nicotinic acid derivative in the form of methyl 6-(1H-pyrazol-1-yl)nicotinate creates a heterocyclic scaffold with significant potential in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The convergence of a pyrazole ring and a nicotinic acid derivative in the form of methyl 6-(1H-pyrazol-1-yl)nicotinate creates a heterocyclic scaffold with significant potential in modern medicinal chemistry. The pyrazole moiety is a well-established pharmacophore, present in a multitude of approved drugs, and is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3][4][5]. The nicotinic acid framework, a derivative of niacin (Vitamin B3), also plays a crucial role in various biological processes and has been a template for drugs targeting metabolic and cardiovascular diseases[6]. This application note will delve into the prospective applications of methyl 6-(1H-pyrazol-1-yl)nicotinate in drug discovery, with a focus on its potential as a kinase inhibitor for oncology, and provide detailed protocols for its synthesis and biological evaluation.
The Pyrazole Nucleus: A Foundation for Diverse Pharmacology
The pyrazole ring system is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for engaging with biological targets[5]. Numerous pyrazole-containing drugs have reached the market, highlighting the clinical significance of this heterocycle. For instance, Celecoxib is a well-known anti-inflammatory drug, while others like Ruxolitinib and Ibrutinib are potent kinase inhibitors used in cancer therapy[4]. The versatility of the pyrazole core allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile[2][3].
Potential Therapeutic Applications of Methyl 6-(1H-pyrazol-1-yl)nicotinate
Given the rich pharmacology of both pyrazole and nicotinic acid derivatives, methyl 6-(1H-pyrazol-1-yl)nicotinate is poised to be a valuable building block in the development of novel therapeutics. Based on the activities of structurally related compounds, several key therapeutic areas can be envisioned for this scaffold.
Kinase Inhibition in Oncology
A significant number of pyrazole-containing molecules have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer[7]. The pyrazolyl-pyridine core, in particular, has been a focus of kinase inhibitor design. For instance, derivatives of imidazo[1,2-a]pyridine containing a methyl-pyrazolyl moiety have been identified as inhibitors of FLT3-ITD and BCR-ABL, both important targets in leukemia[8]. Furthermore, pyrazole-based compounds have shown inhibitory activity against other cancer-relevant kinases such as c-Met and Aurora A kinase[7][9].
The general structure of methyl 6-(1H-pyrazol-1-yl)nicotinate suggests it could act as a "hinge-binding" motif, a common feature of ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket.
Experimental Protocols
Part 1: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate
This protocol describes a plausible synthetic route to methyl 6-(1H-pyrazol-1-yl)nicotinate, adapted from general methods for the synthesis of related N-aryl pyrazoles and nicotinic acid esters.
Workflow for the Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate
Caption: Synthetic scheme for methyl 6-(1H-pyrazol-1-yl)nicotinate.
Materials and Methods:
Step 1: Esterification of 6-Chloronicotinic Acid
To a solution of 6-chloronicotinic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 6-chloronicotinate.
Step 2: Nucleophilic Aromatic Substitution with Pyrazole
To a solution of methyl 6-chloronicotinate (1 equivalent) in dimethylformamide (DMF, 5 volumes), add pyrazole (1.2 equivalents) and potassium carbonate (2 equivalents).
Heat the reaction mixture to 80-100 °C and monitor by TLC.
After completion, cool the reaction to room temperature and pour it into ice-water.
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure methyl 6-(1H-pyrazol-1-yl)nicotinate.
Part 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of methyl 6-(1H-pyrazol-1-yl)nicotinate against a panel of protein kinases.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibitory activity.
Materials and Methods:
Reagents and Materials:
Recombinant protein kinases of interest (e.g., c-Met, FLT3, Aurora A).
Methyl 6-(1H-pyrazol-1-yl)nicotinate dissolved in DMSO.
A commercial kinase assay kit for detection of kinase activity (e.g., ADP-Glo™ Kinase Assay, Promega).
384-well plates.
A plate reader capable of measuring luminescence or fluorescence.
Procedure:
Prepare a serial dilution of methyl 6-(1H-pyrazol-1-yl)nicotinate in DMSO, and then dilute further in the kinase assay buffer.
In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a commercial detection kit according to the manufacturer's instructions.
Measure the signal (luminescence or fluorescence) using a plate reader.
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 3: Cell-Based Proliferation Assay
This protocol describes a method to evaluate the anti-proliferative effects of methyl 6-(1H-pyrazol-1-yl)nicotinate on cancer cell lines.
Materials and Methods:
Cell Lines and Reagents:
Cancer cell lines relevant to the targeted kinases (e.g., A549 lung carcinoma, MCF-7 breast cancer)[10].
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
Methyl 6-(1H-pyrazol-1-yl)nicotinate dissolved in DMSO.
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with a serial dilution of methyl 6-(1H-pyrazol-1-yl)nicotinate for 72 hours.
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's protocol.
Measure the luminescence, which is proportional to the number of viable cells.
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation
Table 1: Hypothetical IC₅₀ Values of Methyl 6-(1H-pyrazol-1-yl)nicotinate Against a Panel of Kinases
Kinase Target
IC₅₀ (nM)
c-Met
150
FLT3
250
Aurora A
800
VEGFR2
>10,000
EGFR
>10,000
Table 2: Hypothetical GI₅₀ Values of Methyl 6-(1H-pyrazol-1-yl)nicotinate in Cancer Cell Lines
Cell Line
Tissue of Origin
GI₅₀ (µM)
A549
Lung Carcinoma
1.2
MCF-7
Breast Cancer
2.5
HCT116
Colon Cancer
0.8
Conclusion
Methyl 6-(1H-pyrazol-1-yl)nicotinate represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology as a kinase inhibitor. The established pharmacological importance of both the pyrazole and nicotinic acid moieties provides a strong rationale for its further investigation. The protocols outlined in this application note offer a starting point for the synthesis and biological evaluation of this compound and its analogs. Further structure-activity relationship studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of new and effective drug candidates.
References
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. [Link]
El-Sayed, M. A. A., et al. (2020). Synthesis and pharmacological activities of pyrazole derivatives: A review. Journal of Advanced Research, 24, 191-210. [Link]
van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 46(18), 3945-3951. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083. [Link]
Akhtar, M. J., et al. (2025).
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Li, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2846-2857. [Link]
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Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 5122-5135.
Ali, I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4941. [Link]
Li, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 144, 107149. [Link]
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Liu, X., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity, 19(4), e202101032. [Link]
Tan, K., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648.
Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]
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Application Notes & Protocols: Advanced Column Chromatography Methods for Pyrazole-Nicotinate Purification
Abstract Pyrazole-nicotinates represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, often designed as agonists for nicotinic acid receptors.[1] The synthetic p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Pyrazole-nicotinates represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, often designed as agonists for nicotinic acid receptors.[1] The synthetic pathways to these molecules, particularly those involving unsymmetrical precursors, frequently yield a complex mixture of regioisomers, starting materials, and by-products.[2] The structural similarity between these components, especially N1 and N2 regioisomers, presents a formidable purification challenge.[3][4] This guide provides an in-depth analysis of column chromatography methods tailored for the purification of pyrazole-nicotinate derivatives. We will explore the mechanistic basis of Normal-Phase, Reversed-Phase, and Ion-Pair chromatography, offering detailed, field-proven protocols and troubleshooting strategies to empower researchers to achieve high-purity compounds essential for downstream applications.
The Purification Challenge: Isomerism in Pyrazole-Nicotinates
The primary difficulty in purifying pyrazole-nicotinates stems from the synthesis of the pyrazole core itself. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two distinct regioisomers, where the substituent on the hydrazine can be oriented at either the N1 or N2 position of the pyrazole ring. These isomers often possess very similar polarities and physicochemical properties, making their separation by standard techniques non-trivial.[3] Effective chromatographic purification is therefore not merely a final clean-up step, but a critical, enabling stage of the synthetic workflow.
Strategic Selection of a Chromatographic Method
The choice of an appropriate chromatography method is dictated by the physicochemical properties of the target pyrazole-nicotinate and the scale of the purification. Key factors include the compound's polarity, its ability to ionize, and the quantity of material to be purified. The following decision tree provides a strategic framework for method selection.
Caption: Fig 1. Decision tree for selecting a purification method.
Method 1: Normal-Phase Chromatography (NPC)
Normal-phase chromatography, particularly flash column chromatography, is the workhorse for preparative-scale purification of synthetic organic compounds. It separates molecules based on their polarity, with more polar compounds interacting more strongly with the polar stationary phase and eluting later.
Principle of Separation
In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. The separation mechanism relies on the differential adsorption and desorption of analytes onto the active sites of the silica (silanol groups). Polar functional groups in the pyrazole-nicotinate, such as the ester carbonyl and the nitrogen atoms of the pyridine and pyrazole rings, interact with the silanol groups via hydrogen bonding and dipole-dipole interactions. Less polar compounds spend more time in the mobile phase and elute faster.
Caption: Fig 2. Analyte interaction with a polar stationary phase.
Causality Behind Experimental Choices
Stationary Phase: Silica gel (SiO₂) is the standard choice due to its high surface area and well-understood properties. However, the acidic nature of its silanol groups can cause strong, sometimes irreversible, binding of basic compounds like pyrazoles and nicotinates, leading to poor recovery and peak tailing.[5]
Expert Insight: To mitigate this, the silica gel can be deactivated by preparing the column slurry with a mobile phase containing a small amount (0.1-1%) of a competing base like triethylamine (Et₃N). The Et₃N preferentially binds to the most acidic silanol sites, allowing the target compound to elute more symmetrically.[6] Alternatively, neutral alumina can be used as the stationary phase for particularly problematic basic compounds.
Mobile Phase: A binary system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typical.[7] The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) for the target compound of approximately 0.2-0.35, which generally provides the best separation in a flash column.
Detailed Protocol: Flash Chromatography of a Pyrazole-Nicotinate
TLC Analysis: Develop a TLC method to determine the optimal mobile phase composition. Test various ratios of hexane/ethyl acetate. Add 0.5% triethylamine to the TLC jar if smearing is observed.
Column Packing:
Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc).[3]
Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.
Sample Loading (Dry Loading Recommended):
Dissolve the crude pyrazole-nicotinate mixture in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the packed column, creating a uniform layer.
Elution and Fraction Collection:
Begin elution with the initial low-polarity mobile phase.
Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC. A step gradient is common in flash chromatography.
Collect fractions continuously and monitor them by TLC to identify which fractions contain the pure product.[3]
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole-nicotinate.
Parameter
Typical Condition/Value
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard, cost-effective, high-resolution for many applications.[7]
Mobile Phase
Hexane/Ethyl Acetate Gradient
Offers a wide polarity range and good solubility for pyrazole-nicotinates.
Additive
0.1-1% Triethylamine (Et₃N)
Masks acidic silanol sites, improving peak shape and recovery for basic compounds.[5][6]
Loading Method
Dry Loading
Prevents dissolution issues and provides better resolution than wet loading.
Monitoring
Thin Layer Chromatography (TLC)
Rapid, inexpensive method to optimize mobile phase and analyze fractions.
RP-HPLC is the premier technique for high-resolution analytical separation and is readily adaptable for semi-preparative purification. It separates compounds based on their hydrophobicity.
Principle of Separation
In RP-HPLC, a non-polar stationary phase (typically alkyl-bonded silica, like C18) is paired with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Hydrophobic (non-polar) molecules have a stronger affinity for the stationary phase and are retained longer. Polar molecules prefer the mobile phase and elute earlier. This is particularly effective for nicotinate esters, which have a significant non-polar character.[8]
Causality Behind Experimental Choices
Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile choice, offering excellent retention for a wide range of hydrophobic molecules.[9] For highly hydrophilic pyrazole-nicotinates that show poor retention on C18 columns, alternative chemistries like polar-embedded phases or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[10]
Mobile Phase: Acetonitrile and methanol are the common organic modifiers mixed with water. Acetonitrile often provides lower backpressure and better UV transparency.
Expert Insight: The addition of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is critical.[9][11] It serves two purposes: 1) It protonates residual free silanol groups on the stationary phase, minimizing undesirable ionic interactions and peak tailing. 2) It maintains a consistent low pH, ensuring that any weakly acidic or basic functional groups on the analyte are in a single protonation state, leading to sharp, reproducible peaks.
Detailed Protocol: RP-HPLC Purification
Method Development (Analytical Scale):
On an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), develop a separation method.
Start with a gradient of 10% to 90% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 15-20 minutes.
Based on the retention time of the target compound, the method can be optimized to an isocratic or a shallower gradient method to maximize resolution from nearby impurities.
Sample Preparation:
Dissolve the sample in the mobile phase or a solvent like DMSO or DMF.
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could damage the column or pump.
Scale-Up to Preparative HPLC:
Transfer the optimized method to a larger-diameter preparative column with the same stationary phase chemistry.
Adjust the flow rate and injection volume according to the column dimensions.
Fraction Collection: Use a fraction collector triggered by UV absorbance to automatically collect the peak corresponding to the pure product.
Purity Analysis and Post-Processing:
Analyze the collected fractions using the analytical HPLC method to confirm purity.
Combine pure fractions. The organic solvent can be removed by rotary evaporation. If the product is not water-soluble, it may precipitate. Otherwise, lyophilization (freeze-drying) is required to remove the water.
Parameter
Typical Condition/Value
Rationale
Stationary Phase
C18 Bonded Silica (e.g., 5 µm)
Industry standard for robust hydrophobic separations.[8][9]
Mobile Phase
Water/Acetonitrile Gradient
Provides excellent separation for a wide range of non-polar compounds.
Additive
0.1% Trifluoroacetic Acid (TFA)
Suppresses silanol interactions and ensures consistent analyte protonation.[9]
Detection
UV (e.g., 262 nm)
Pyrazole and nicotinate moieties are typically UV-active.[9]
Column Temp.
30-40 °C
Improves efficiency and reduces viscosity/backpressure.
Method 3: Ion-Pair and Ion-Exchange Chromatography (IPC/IEC)
For pyrazole-nicotinates that are charged or highly polar, both NPC and RP-HPLC may fail to provide adequate retention or resolution. In these cases, methods based on ionic interactions can be powerful alternatives.
Principle of Separation
Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge by using a stationary phase with covalently bound charged functional groups.[12] A pyrazole-nicotinate with a carboxylic acid group (anionic at high pH) would bind to an anion-exchange column. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interaction.
Ion-Pair Chromatography (IPC): This is a variation of RP-HPLC where an ion-pairing reagent (e.g., heptafluorobutyric acid for basic analytes) is added to the mobile phase. The reagent has a charged head group that interacts with the charged analyte and a hydrophobic tail that interacts with the C18 stationary phase. This complex formation increases the retention of otherwise poorly-retained ionic analytes on a standard reversed-phase column.[13] This technique has been successfully used to improve the retention and peak shape of pyrazoles.[13]
Application and Protocol Outline
Application: Best suited for pyrazole-nicotinates containing acidic (e.g., carboxylic acid) or basic (e.g., primary amine) functional groups that are difficult to separate by other means.
Protocol Outline (IPC):
Select Reagent: Choose an ion-pairing reagent with a charge opposite to that of the analyte.
Mobile Phase Prep: Use a standard RP-HPLC mobile phase (e.g., Water/Acetonitrile) and add the ion-pairing reagent at a low concentration (e.g., 5-10 mM). The mobile phase pH must be controlled with a buffer to ensure consistent ionization of both the analyte and the reagent.
Column Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase before the first injection.
Method Development: Optimize the separation by adjusting the organic modifier gradient and the concentration of the ion-pairing reagent.
Parameter
Typical Condition/Value
Rationale
Technique
Ion-Pair Chromatography (IPC)
Increases retention of charged analytes on standard RP columns.[13]
Stationary Phase
C18 or C8
Standard reversed-phase column.
Mobile Phase
Buffered Water/Acetonitrile
pH control is critical for consistent ionization.
Additive
Ion-Pairing Reagent
Forms a neutral, retained complex with the charged analyte.
Conclusion
The purification of pyrazole-nicotinates is a critical step that demands a strategic chromatographic approach. For preparative scale, Normal-Phase flash chromatography, with careful consideration of base additives to manage basic analytes, remains the primary method. For high-resolution analysis and small-scale purification of less polar derivatives, Reversed-Phase HPLC with an acidic modifier is superior. Finally, for challenging polar and ionizable compounds, Ion-Pair and Ion-Exchange chromatography provide powerful, specialized solutions. By understanding the principles behind each technique and carefully optimizing the experimental parameters as detailed in these protocols, researchers can reliably achieve the high levels of purity required for drug discovery and development.
References
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Application Notes and Protocols for Cell-Based Assays of Methyl 6-(1H-pyrazol-1-yl)nicotinate Derivatives
Introduction: Unveiling the Therapeutic Potential of Pyrazole-Nicotinate Scaffolds The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are kn...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of Pyrazole-Nicotinate Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The fusion of a pyrazole ring with a nicotinate moiety, as seen in methyl 6-(1H-pyrazol-1-yl)nicotinate and its derivatives, presents a compelling chemical space for the discovery of novel therapeutic agents. These compounds are of significant interest in drug development due to their potential to modulate key cellular signaling pathways.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary and secondary screening of novel methyl 6-(1H-pyrazol-1-yl)nicotinate derivatives using a suite of robust cell-based assays. The protocols herein are designed not merely as a sequence of steps but as a logical, self-validating workflow to elucidate the cytotoxic, apoptotic, and cell cycle-disrupting potential of these compounds, and to begin to unravel their mechanism of action.
Experimental Workflow: A Tiered Approach to Cellular Characterization
A logical progression of assays is crucial for an efficient and informative screening cascade. We propose a three-tiered approach, starting with a broad assessment of cytotoxicity, followed by a more detailed investigation into the mode of cell death and cell cycle effects, and culminating in the exploration of specific signaling pathway modulation.
Caption: Quadrant analysis for Annexin V/PI apoptosis assay.
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. [3]This allows for the discrimination of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content) of the cell cycle.
[4]
Step-by-Step Methodology:
Cell Seeding and Treatment: Seed cells and treat with the derivative at its IC50 and 2x IC50 concentrations for 24 hours.
Cell Harvesting: Harvest the cells and wash with PBS.
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 2 hours at -20°C.
[5]4. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
[5]5. Incubation: Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A histogram of DNA content will be generated, from which the percentage of cells in each phase of the cell cycle can be determined using cell cycle analysis software.
Data Presentation: Apoptosis and Cell Cycle Analysis
Table 2.1: Apoptosis Induction by Compound Y in MCF-7 Cells (48h)
Treatment
% Live Cells
% Early Apoptotic
% Late Apoptotic/Necrotic
Vehicle
95.1
2.3
2.6
Compound Y (2.8 µM)
60.5
25.8
13.7
Compound Y (5.6 µM)
35.2
48.9
15.9
Table 2.2: Cell Cycle Distribution in MCF-7 Cells Treated with Compound Y (24h)
Treatment
% G0/G1 Phase
% S Phase
% G2/M Phase
Vehicle
65.4
20.1
14.5
Compound Y (2.8 µM)
78.2
10.5
11.3
Compound Y (5.6 µM)
85.1
5.6
9.3
Tier 3: Target Pathway Identification
The results from Tier 2 can provide strong indications of the underlying mechanism of action. For instance, cell cycle arrest at the G1/S or G2/M transition often points towards the inhibition of cyclin-dependent kinases (CDKs) or other key regulators of these checkpoints. [6]Similarly, the induction of apoptosis suggests interference with pro- or anti-apoptotic signaling pathways. Pyrazole derivatives are known to be potent kinase inhibitors. [1]Therefore, a logical next step is to investigate their effect on key signaling pathways frequently implicated in cancer cell proliferation and survival, such as the MAPK, JAK-STAT, and NF-κB pathways.
[7][8][9]
Rationale for Pathway Selection
MAPK Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. [8][10]Many anticancer drugs target components of this pathway.
JAK-STAT Pathway: This pathway is a primary route for a wide array of cytokines and growth factors to transmit signals to the nucleus, impacting cell proliferation, survival, and differentiation. [7][11]Its dysregulation is linked to various cancers.
[12]* NF-κB Pathway: This pathway is a key mediator of inflammatory responses and also plays a critical role in regulating cell proliferation and apoptosis. [9][13]Its constitutive activation is a hallmark of many cancers.
[14]
Principle: In resting cells, the NF-κB transcription factor is sequestered in the cytoplasm. Upon activation of the pathway, it translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence and high-content imaging.
[15]
Step-by-Step Methodology:
Cell Seeding: Seed a suitable cell line (e.g., HeLa) in a 96-well imaging plate.
Compound Pre-treatment: Pre-treat the cells with the pyrazole derivative for 1-2 hours.
Pathway Activation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 30 minutes.
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
Immunostaining: Stain the cells with a primary antibody against an NF-κB subunit (e.g., p65) and a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.
Imaging and Analysis: Acquire images using a high-content imaging system. The software can quantify the fluorescence intensity of the NF-κB antibody in both the cytoplasm and the nucleus, allowing for the calculation of a nuclear-to-cytoplasmic translocation ratio.
This guide outlines a systematic approach to the initial cell-based characterization of novel methyl 6-(1H-pyrazol-1-yl)nicotinate derivatives. By progressing through this tiered workflow, researchers can efficiently identify active compounds, elucidate their primary mechanisms of cell death and cell cycle disruption, and formulate hypotheses about their molecular targets. Positive results in these assays, particularly in the pathway-specific assays, would warrant further investigation, including in vitro kinase assays against a panel of kinases, Western blotting to confirm the modulation of specific pathway proteins, and ultimately, in vivo studies to assess therapeutic efficacy.
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The Francis Crick Institute. Cell Cycle Analysis By Flow Cytometry. Available from: [Link]
Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available from: [Link]
Bio-Rad. NF-κB Signaling Pathway. Available from: [Link]
Bio-Rad. Apoptosis Analysis by Flow Cytometry. Available from: [Link]
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. Available from: [Link]
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
Assay Genie. JAK-STAT Signalling and Cytokines: The What, How, and Why. Available from: [Link]
MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][16][17]riazin-7(6H)-ones and Derivatives. Available from: [Link]
Advanced Cell Diagnostics. JAK STAT Signaling Pathway. Available from: [Link]
Sino Biological. Jak-Stat Signaling Pathway. Available from: [Link]
KEGG. KEGG PATHWAY: map04630. Available from: [Link]
Application Note: High-Precision Biological Screening of Pyrazole Scaffolds
Abstract & Scope Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, their speci...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, their specific physicochemical properties—namely lipophilicity, potential fluorescence, and redox activity—introduce unique challenges in biological screening. Standard protocols often yield false positives due to Pan-Assay Interference (PAINS) or chemical reduction of tetrazolium salts (MTT).
This guide provides a validated experimental framework for screening pyrazole libraries. It prioritizes signal-to-noise integrity over throughput, recommending specific assay formats (SRB, TR-FRET) that bypass the inherent limitations of this chemical class.
Pre-Experimental Validation: The "Go/No-Go" Check
Before any biological plate is prepared, the compound library must undergo a rigorous quality control (QC) and solubility assessment. Pyrazoles often exhibit "brick dust" properties—high crystallinity and poor aqueous solubility.
Solubility & Aggregation Protocol
Why this matters: Pyrazoles often precipitate upon dilution from DMSO into aqueous buffers, forming colloidal aggregates that sequester enzymes, leading to false inhibition.
Protocol: Kinetic Solubility via Nephelometry
Stock Preparation: Dissolve pyrazoles in 100% DMSO to 10 mM. Sonicate for 10 mins to ensure complete dissolution.
Dilution Series: Prepare a 96-well plate with PBS (pH 7.4).
Spike: Add compounds to reach final concentrations of 1, 10, 50, and 100 µM (Final DMSO < 1%).
Incubation: Shake at 500 rpm for 90 minutes at RT.
Read: Measure light scattering (Nephelometry) or Absorbance at 620 nm.
Threshold: Any compound showing >0.02 OD increase over blank is flagged as "Insoluble/Aggregator."
In Silico PAINS Filtering
Pyrazoles can sometimes act as PAINS. Run the library through a structural filter (e.g., Baell & Holloway filters) to flag potential non-specific reactivities before wasting reagents.
Workflow Visualization
Figure 1: Critical path for pyrazole screening. Note the mandatory solubility gate before biological testing.
Context: Pyrazoles are classic ATP-competitive kinase inhibitors.
Challenge: Many pyrazoles are autofluorescent in the blue/green spectrum (400-500 nm), which interferes with standard intensity-based fluorescence assays.
Solution: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The time delay (microseconds) allows short-lived compound autofluorescence to decay before the signal is read.
Materials
Kinase: Recombinant kinase of interest (e.g., EGFR, JNK3).
Substrate: Biotinylated peptide substrate.
Tracer: Eu-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).
Plate: 384-well white, low-volume plates.
Step-by-Step Protocol
Compound Plating: Acoustic dispense 20 nL of pyrazole stock (in DMSO) into dry wells. Include:
High Control: DMSO only (100% Activity).
Low Control: 10 µM Staurosporine (0% Activity).
Enzyme Addition: Add 5 µL of Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35). Incubate 10 min.
Reaction Start: Add 5 µL of ATP/Substrate mix (at Km concentrations).
Incubation: 60 min at RT (protect from light).
Detection: Add 10 µL of Detection Mix (Eu-Antibody + SA-APC in EDTA buffer). The EDTA stops the kinase reaction.
Equilibration: 60 min at RT.
Read: Measure TR-FRET on a multimode reader (e.g., EnVision).
Excitation: 337 nm.
Emission 1: 615 nm (Donor).
Emission 2: 665 nm (Acceptor).
Calculation: Ratio = (Em 665nm / Em 615nm) × 10,000.
Protocol B: Phenotypic Screen (Cell Viability)
CRITICAL WARNING: Do NOT use MTT assays for pyrazole screening.
Expert Insight: Pyrazole rings can act as reducing agents. They can chemically reduce the MTT tetrazolium salt to purple formazan in the absence of live cells or in the extracellular media, leading to artificially high viability readouts (false negatives for toxicity).
Recommended System:Sulforhodamine B (SRB) Assay .
Mechanism: SRB binds stoichiometrically to protein components of cells fixed with trichloroacetic acid (TCA). It is not dependent on mitochondrial redox activity and is immune to pyrazole interference.
Treatment: Add pyrazole compounds (0.1% DMSO final). Incubate for 48–72h.
Fixation (The Critical Step):
Gently layer 50 µL of cold 50% (w/v) TCA directly onto the 100 µL growth medium. Final TCA concentration = 10%.
Incubate at 4°C for 1 hour. Do not agitate.
Washing: Wash plates 4x with slow-running tap water. Air dry completely (essential for dye binding).
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid). Incubate 30 min at RT.
Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake 10 min.
Read: Absorbance at 510 nm.
Data Analysis & Hit Validation
Quantitative Metrics
Summarize data using the following structure to ensure comparability.
Metric
Formula/Definition
Acceptance Criteria
Z-Factor (Z')
$1 - \frac{3(\sigma_p + \sigma_n)}{
\mu_p - \mu_n
Signal-to-Background (S/B)
> 5
% Inhibition
N/A
The "Redox False Positive" Check
If a compound shows potent activity in the Kinase assay but fails in the Cell assay, or vice versa, run the Resazurin Cell-Free Check :
Mix Compound + Resazurin (or MTT) in media without cells.
Incubate 2 hours.
If color changes (Blue -> Pink/Purple), the compound is a chemical reducer. Discard.
Assay Interference Logic Diagram
Figure 2: Logic flow for ruling out common pyrazole-specific assay artifacts.
References
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening (SRB Assay).
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction (MTT Interference). Biotechnology Annual Review.
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
Application
Application Note: Analytical Quantification of Methyl 6-(1H-pyrazol-1-yl)nicotinate
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and process development of Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4). The following pr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and process development of Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4).
The following protocols are synthesized from authoritative methodologies for pyridine-carboxylate derivatives and specific physicochemical properties of the target analyte.
Introduction & Scientific Context
Methyl 6-(1H-pyrazol-1-yl)nicotinate is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting pharmaceuticals. Structurally, it consists of a central pyridine ring substituted with a methyl ester at the C3 position and a pyrazole group at the C6 position.
Analytical Challenges
Basicity & Peak Tailing: The molecule contains three basic nitrogen atoms (one in the pyridine ring, two in the pyrazole). On standard silica-based C18 columns, these nitrogens can interact with residual silanols, causing severe peak tailing. Solution: Use of end-capped columns and acidic mobile phases.
Ester Hydrolysis: The methyl ester moiety is susceptible to hydrolysis, converting the analyte into its corresponding acid (6-(1H-pyrazol-1-yl)nicotinic acid). Solution: Avoid high pH diluents and limit aqueous exposure time during sample preparation.
Solubility: The compound is lipophilic (LogP ~1.5–2.0). Solution: Organic-first dissolution strategy.
Visual Analytical Workflow
The following diagram outlines the logical flow from sample intake to data reporting, highlighting critical decision points for integrity.
Figure 1: Step-by-step analytical workflow ensuring sample integrity and accurate quantification.
Method A: HPLC-UV Protocol (Routine QC)
This is the "Workhorse Method" for purity assessment and assay. It utilizes a robust Reverse Phase (RP) setup compatible with standard QC labs.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
End-capping suppresses silanol interactions with basic nitrogens, sharpening peaks.
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Acidic pH ensures protonation of nitrogens, preventing secondary interactions.
Mobile Phase B
Acetonitrile (HPLC Grade)
Standard organic modifier; Methanol can be used but ACN offers lower backpressure.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns.
Column Temp
30°C
Improves reproducibility of retention times.
Detection
UV @ 265 nm (Bandwidth 4 nm)
Derived from methyl nicotinate (263 nm) with pyrazole shift correction.
Injection Vol
5 - 10 µL
Dependent on sensitivity requirements.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Hold (elute polar salts)
12.0
10
90
Gradient ramp
15.0
10
90
Wash lipophilic impurities
15.1
95
5
Return to initial
20.0
95
5
Re-equilibration
Standard Preparation
Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Conc: 1.0 mg/mL).
Working Standard: Dilute the Stock Solution to 0.1 mg/mL using Water:Acetonitrile (50:50) .
Note: Do not store the aqueous dilution for >24 hours to prevent ester hydrolysis.
Method B: LC-MS/MS Protocol (Trace Impurity ID)
Used when identifying unknown impurities or quantifying the analyte in biological matrices (e.g., PK studies).
Product 1: ~172 m/z (Loss of methanol/methoxy group).
Product 2: ~144 m/z (Loss of ester moiety).
Degradation & Stability Profile
Understanding the degradation pathway is vital for accurate impurity quantification. The primary degradant is the free acid form.
Figure 2: Hydrolysis pathway. The acid degradant is more polar and will elute significantly earlier than the parent ester.
Method Validation Parameters (ICH Q2 R1)
To ensure the method is "fit for purpose," the following validation criteria must be met:
Parameter
Acceptance Criteria
Experimental Approach
Specificity
Resolution > 2.0 between Analyte and Acid Impurity
Inject a spiked sample containing the parent and the acid form (generated by treating parent with 0.1N NaOH).
Linearity
R² > 0.999
5 concentrations ranging from 50% to 150% of target concentration.
Precision
RSD < 2.0% (n=6)
6 replicate injections of the Working Standard.
LOD / LOQ
S/N > 3 (LOD) / S/N > 10 (LOQ)
Determine via serial dilution. Typical LOQ is ~0.05 µg/mL.[1][2]
Solution Stability
Change in Area < 2.0% over 24h
Analyze the same vial every 4 hours. If hydrolysis is observed, use a cooled autosampler (4°C).
References
National Institutes of Health (NIH). (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC2563021. Retrieved from [Link]
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Technical Support Center: Pyrazole-Nicotinate Synthesis Guide
Current Status: Operational Topic: Troubleshooting Common Side Reactions Ticket ID: PYZ-NIC-001 Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Assistance Center. This guide addres...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Common Side Reactions
Ticket ID: PYZ-NIC-001
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Assistance Center. This guide addresses the synthesis of pyrazole-nicotinates , a scaffold critical to modern agrochemistry (e.g., SDHI fungicides, herbicides) and pharmaceutical kinase inhibitors.
The coupling of a pyrazole ring to a nicotinate (pyridine-3-carboxylate) core is deceptively simple. In practice, it is plagued by three primary failure modes: Regiochemical ambiguity (N1 vs. N2) , Ester hydrolysis , and Decarboxylation . This guide provides mechanistic insights and actionable protocols to resolve these specific chemical conflicts.
Module 1: Regioselectivity (The N1 vs. N2 Conflict)
The Issue
The pyrazole ring is an ambident nucleophile. It possesses two nitrogen atoms capable of attacking the nicotinate electrophile.
N1 (Pyrrole-like): chemically less reactive but thermodynamically favored in the final product due to steric factors.
N2 (Pyridine-like): chemically more basic and nucleophilic but often leads to the kinetically favored (and frequently undesired) regioisomer.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Mixture of Isomers (e.g., 60:40)
Steric Indifference: The electrophile is small, or the pyrazole substituents are not bulky enough to direct attack.
Switch Solvent: Use a non-polar solvent (Toluene) to favor the thermodynamic product, or a polar aprotic solvent (DMF/DMSO) to favor the kinetic product (N2).
Wrong Isomer (N2 Major)
Kinetic Control: Reaction stopped too early or run at low temp.
Thermodynamic Equilibration: Heat the reaction. N2-substituted pyrazoles can rearrange to N1-substituted forms under thermal conditions with acid catalysis [1].
Low Conversion
Proton Transfer: The base is deprotonating the wrong site or the pyrazole is aggregating.
Base Selection: Switch from weak bases () to stronger, non-nucleophilic bases (NaH, LiHMDS) to ensure complete deprotonation of the pyrazole before adding the electrophile.
Visual Logic: Regioselectivity Decision Tree
Figure 1: Decision matrix for controlling N-alkylation regiochemistry based on steric and solvent parameters.
Module 2: Functional Group Integrity (Ester Stability)
The Issue
Nicotinates contain an ester group at the C3 position. During base-mediated coupling (e.g.,
), this ester is prone to saponification (hydrolysis to the acid). If the reaction is heated to drive the coupling, the resulting nicotinic acid can undergo decarboxylation , ejecting and leaving a bare pyridine ring [2].
Solvent: Dry DMF or Acetonitrile (0.5 M concentration).
Condition: Heat to 80°C under
atmosphere.
Critical Step: If reaction stalls, add 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). It acts as a nucleophilic catalyst, displacing the chloride to form a more reactive ammonium species, which the pyrazole then attacks.
Base/Ligand: 2.0 eq Pyridine (acts as base and ligand).
Oxidant: Open to air (balloon of
is better) or 1.0 eq TEMPO.
Solvent: DCM or Dichloroethane at Room Temperature.
Warning: High risk of "homocoupling" (pyrazole-pyrazole or aryl-aryl) if catalyst loading is too high.
FAQ: Frequently Asked Questions
Q: Why am I seeing an "O-alkylation" byproduct?A: This is rare in pyrazoles but common if your nicotinate has a very good leaving group and you are using a pyrazolone tautomer. Ensure you are using a pyrazole, not a pyrazolone. If using a hydroxypyridine, O-alkylation is the default; N-alkylation requires specific conditions (e.g., LiCl/Cs2CO3).
Q: Can I use NaH in DMF?A:Caution. While effective for deprotonation, NaH in DMF can be thermally unstable and cause runaway exotherms at scale. For scale-up, switch to THF/NaH or use
in DMSO.
Q: How do I separate the N1/N2 regioisomers?A: They usually have significantly different polarities.
N1 isomers (more symmetrical/blocked) often elute faster (higher Rf) in non-polar mobile phases.
N2 isomers often interact more strongly with silica due to the exposed "pyridine-like" nitrogen.
Tip: If separation is difficult on silica, try recrystallization from Ethanol/Heptane.
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids. Canadian Journal of Chemistry.
Methods to Produce Nicotinic Acid (Decarboxylation pathways). National Institutes of Health (PMC).
Copper-Mediated Decarboxylation of Niacin. YouTube / Vibzz Lab (Demonstration of thermal decarboxylation).
Synthesis and fungicidal activity of pyrazole derivatives. National Institutes of Health (PMC).
Technical Support Center: High-Purity Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PURITY-OPT-06PYR Executive Summary Welcome to the technical support hub for Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 1094313-98-0)....
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: PURITY-OPT-06PYR
Executive Summary
Welcome to the technical support hub for Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 1094313-98-0). This intermediate is critical in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
The primary challenge with this molecule is not the formation of the C–N bond, but the preservation of the methyl ester functionality during the basic conditions required for the
reaction. The most common impurities are the hydrolyzed acid (6-(1H-pyrazol-1-yl)nicotinic acid) and unreacted chloronicotinate .
This guide provides a modular approach to troubleshooting and optimizing your workflow to achieve >99% purity.
The Core Problem: The reaction requires a base to deprotonate the pyrazole, but that same base—in the presence of trace water—will saponify your methyl ester.
Protocol 1.1: The Anhydrous
System
Objective: Maximize conversion while minimizing ester hydrolysis.
Parameter
Recommendation
Technical Rationale
Solvent
DMF or DMSO (Anhydrous)
High dielectric constant promotes the transition state. Must be dry (<0.05% ) to prevent hydrolysis.
Base
(Granular, milled)
Strong enough to deprotonate pyrazole ( ~14) but less aggressive toward the ester than bases like NaOH or NaH.
Stoichiometry
1.0 eq SM : 1.2 eq Pyrazole : 1.5 eq Base
Excess pyrazole drives the reaction to completion, consuming the limiting chloronicotinate reagent.
Temperature
80°C – 90°C
Higher temps (>100°C) exponentially increase the rate of ester hydrolysis and dimerization.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired product formation and the critical hydrolysis impurity.
Figure 1: Kinetic pathway showing the competition between product formation and the hydrolysis side-reaction.
Module 2: Work-up & Isolation (The "Crash-Out" Strategy)
The Core Problem: The product is moderately soluble in polar organic solvents, making extraction inefficient and prone to emulsion.
Protocol 2.1: Water Precipitation
Instead of extracting with DCM or EtOAc, use the "Crash-Out" method to remove inorganic salts and polar impurities immediately.
Cool Down: Allow the reaction mixture (DMF/DMSO) to cool to Room Temperature (20-25°C) . Do not pour hot reaction mixture into water; this causes immediate hydrolysis.
The Quench: Slowly pour the reaction mixture into Ice-Cold Water (volume ratio 1:5 reaction:water) with vigorous stirring.
Precipitation: The methyl ester is hydrophobic and should precipitate as a white/off-white solid. The unreacted pyrazole and inorganic salts (
, KCl) will remain in the aqueous phase.
Filtration: Filter the solid and wash with copious water to remove residual DMF.
Drying: Dry the solid under vacuum at 45°C. Do not exceed 50°C while wet to avoid hydrolysis.
Troubleshooting the Crash-Out:
Issue: "I got a sticky oil instead of a solid."
Fix: The product may have oiled out due to residual DMF. Decant the water, dissolve the oil in a minimal amount of Ethyl Acetate , wash with brine, dry over
, and concentrate. Then, proceed to recrystallization.[1]
Module 3: Purification (Recrystallization)
The Core Problem: Trace amounts of starting material (chloronicotinate) are structurally similar to the product, making separation difficult.
Protocol 3.1: Solvent Selection Matrix
Recrystallization is superior to column chromatography for this molecule due to yield conservation.
Solvent System
Suitability
Procedure
Ethanol (Abs.)
High
Dissolve at reflux.[2] Cool slowly to 4°C. Excellent for removing unreacted pyrazole.
EtOAc / Hexane
Medium
Good for "oiled out" products. Dissolve in min. EtOAc, add Hexane until cloudy, cool.
Methanol
Low
Risk of transesterification (Methyl/Ethyl exchange if EtOH is used, though here we want Methyl, so MeOH is safe but often too soluble).
Protocol 3.2: The Ethanol Polish
Place crude solid in a flask.
Add Ethanol (approx. 5-10 mL per gram of solid).
Heat to reflux until dissolved. If particulates remain (inorganic salts), filter while hot.
Remove from heat and let sit at room temperature for 2 hours.
Q1: My HPLC shows a ghost peak at RRT 0.8. What is it?
A: This is likely the Hydrolysis Product (Acid) .
Diagnosis: Check the pH of your mobile phase. If using neutral conditions, the acid may tail.
Solution: Ensure your reaction solvent was dry. If present in the final product, wash the organic solution with saturated
(the acid will go into the aqueous layer) before recrystallization.
Q2: I see a peak at RRT 1.1. Is it a regioisomer?
A: It is highly unlikely to be a regioisomer (N2 attack) because the steric hindrance of the pyrazole usually directs attack to N1.
Diagnosis: It is likely unreacted Methyl 6-chloronicotinate .
Solution: This indicates the reaction didn't finish. Increase the equivalents of pyrazole to 1.5 eq in the next run. For the current batch, recrystallize from Ethanol, as the chloro-starting material is more soluble in cold ethanol than the product.
Q3: The product is turning yellow/brown on storage.
A: Pyridine derivatives can be light-sensitive or prone to oxidation if residual base is present.
Solution: Ensure the final solid is pH neutral. Store in amber vials under Nitrogen at 4°C.
Decision Logic for Purification
Use this workflow to determine the correct purification step based on your crude purity.
Figure 2: Decision tree for selecting the appropriate purification method based on HPLC purity.
References
ChemBK. (2024). Methyl 6-(1H-pyrazol-1-yl)nicotinate - Properties and Safety. Retrieved February 8, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Pyrazole-Containing Compounds
Status: Operational
Subject: Troubleshooting Purification, Isolation, and Decontamination of Pyrazole Scaffolds
Ticket ID: PYR-PUR-001
Executive Summary
Pyrazoles are a cornerstone of modern medicinal chemistry, yet their physicochemical properties—specifically their amphoteric nature, coordination ability, and regioisomerism—present unique purification challenges.[1] This guide synthesizes field-proven protocols to address tailing on silica, separation of N-substituted regioisomers, and the removal of stubborn metal catalysts.
Q: Why do my pyrazole compounds streak or tail on silica gel columns?
Diagnosis:
The pyridine-like nitrogen (N2) in the pyrazole ring is a hard base (pKa ~2.5 for the conjugate acid). Standard silica gel contains acidic silanol groups (Si-OH, pKa ~5-7). As your compound travels down the column, the basic nitrogen interacts with these acidic sites via hydrogen bonding or protonation, causing "drag" or tailing. This is exacerbated in N-unsubstituted pyrazoles which are also hydrogen bond donors.
Technical Protocol: Silanol Masking
To resolve this, you must "mask" the silanol sites or suppress ionization.
The "Pre-Wash" Method (Recommended):
Flush the packed silica column with 3 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA).
Why: TEA is more basic than pyrazole; it irreversibly binds to the most active silanol sites, creating a neutral surface for your analyte.
Mobile Phase Modifier:
Add 0.1% to 0.5% TEA or
directly to your mobile phase.
Caution: If your compound is an acid (e.g., pyrazole-carboxylic acid), use 0.1% Acetic Acid instead to keep it protonated and prevent ionization.
Q: How do I separate N-substituted 1,3- and 1,5-regioisomers?
Diagnosis:
N-alkylation or arylation of unsymmetrical pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Separation is difficult because their polarities are similar.[2] However, their 3D topographies differ significantly.
1,3-Isomers: Generally planar; the substituents lie flat, maximizing conjugation.
1,5-Isomers: The substituent at C5 sterically clashes with the substituent on N1 (especially if both are bulky, e.g., phenyl). This forces the N1-substituent out of plane, reducing conjugation and often making the 1,5-isomer less polar and eluting faster than the 1,3-isomer.
Troubleshooting Workflow:
Figure 1: Decision matrix for separating pyrazole regioisomers.
Pro-Tip: If standard Hexane/EtOAc fails, try Toluene/Acetone or DCM/Ether . The pi-pi interactions of toluene can discriminate between the planar 1,3-isomer and the twisted 1,5-isomer.
Module 2: Metal Scavenging & Decontamination
Q: I used a Pd-catalyzed coupling (Suzuki/Buchwald) to build my pyrazole. Standard washes aren't removing the metal. Why?
Diagnosis:
Pyrazoles are excellent ligands. They coordinate to Palladium (Pd) and Copper (Cu) effectively, often better than the phosphine ligands used in the catalyst. Standard aqueous washes (brine, EDTA) are often insufficient because the metal is tightly bound to your product, not just free in solution.
Protocol: The TMT Scavenging System
Trimercaptotriazine (TMT) is the industry standard for scavenging soft metals like Pd from nitrogen heterocycles.
Step-by-Step Procedure:
Dissolution: Dissolve crude product in THF or EtOAc (10 mL/g).
Addition: Add SiliaMetS® TMT or equivalent resin (0.5 - 1.0 equivalents relative to expected metal content, or 10-20 wt% of crude mass).
Digestion: Stir at 50°C for 4-12 hours .
Note: Room temperature stirring is often too slow for coordinated Pd. Heat promotes ligand exchange.
Filtration: Filter through a pad of Celite or a 0.45 µm frit.
Analysis: Check Pd levels. If >50 ppm, repeat or switch to SiliaMetS® Thiol (better for Pd(II)).
Comparative Scavenger Efficiency Table
Scavenger Type
Mechanism
Target Metals
Best For Pyrazoles?
Activated Carbon
Adsorption
Non-specific
No. Low efficiency, high product loss.
N-Acetyl Cysteine
Chelation
Pd, Cu, Pt
Yes. Good for aqueous washes.
TMT Resin
Precipitation/Binding
Pd, Ru, Rh
Excellent. High affinity, no product contamination.
Thiol Silica
Surface Binding
Pd(II), Ag, Hg
Good. Use if TMT fails.
Module 3: Crystallization & Salt Formation
Q: My pyrazole is an oil/amorphous solid. How do I get a solid for X-ray/storage?
Diagnosis:
Many substituted pyrazoles have low melting points and resist crystallization due to flexible substituents or lack of strong H-bond networks (especially N-alkylated ones).
Solution: Acid Addition Salts
Converting the pyrazole base into a salt rigidifies the lattice and introduces strong ionic interactions.
Protocol:
Screening: Dissolve 50 mg of compound in minimal Et2O or EtOAc.
Acid Addition: Add 1.1 eq of acid (solutions in dioxane or ether).
HCl: Often yields hygroscopic salts (risky).
H2SO4: Good, but can be oily.
Oxalic Acid / Fumaric Acid:Best choice. These dicarboxylic acids often form nice, non-hygroscopic crystals with pyrazoles via H-bond bridging.
Induction: If oil forms, scratch the glass or add a seed crystal. Sonication (5 mins) can also induce nucleation.
Module 4: Solubility & Extraction
Q: My compound is stuck in the aqueous layer during extraction.
Diagnosis:
Unsubstituted pyrazoles (NH free) are amphoteric.
pH < 2: Protonated (Cationic)
Water soluble.
pH > 13: Deprotonated (Anionic)
Water soluble.
pH 5-9: Neutral
Organic soluble.
Corrective Action:
Ensure the aqueous layer is adjusted to pH 7-8 before extraction. Use DCM/Isopropanol (3:1) as the organic solvent if the compound is polar; standard EtOAc might not be polar enough to pull a hydrophilic pyrazole out of water.
References
Regioisomer Separation: Fustero, S., et al.[3] "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.
Tailing Mechanisms: McCalley, D. V. "Analysis of basic compounds on silica columns." Journal of Chromatography A, 2010.
Metal Scavenging: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.
Tautomerism & pKa: Elguero, J., et al. "Pyrazoles."[1][2][4][5][6] Comprehensive Heterocyclic Chemistry II, 1996.
Technical Support Center: Degradation Pathways of Methyl Nicotinate Derivatives in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of methyl nicotinate and its derivatives in solution. Understanding the stability of these compounds is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and formulation of methyl nicotinate derivatives.
Q1: What are the primary degradation pathways for methyl nicotinate in an aqueous solution?
The principal degradation pathway for methyl nicotinate in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, yielding nicotinic acid and methanol as the primary degradation products.[1][2] Studies have shown this degradation to be relatively slow under refrigerated conditions (4°C), with an approximate rate of 0.5% per year in a 1 M aqueous solution stored in glass containers.[1][2]
Q2: How does pH influence the stability of methyl nicotinate solutions?
The hydrolysis of methyl nicotinate and its derivatives is significantly influenced by pH. Generally, ester hydrolysis is subject to both acid and base catalysis. This means that the degradation rate will be at its minimum at a specific pH (typically in the mid-range) and will increase in both acidic and alkaline conditions. For other nicotinic acid esters, it has been demonstrated that the degradation follows pseudo-first-order kinetics and is pH-dependent.[3] Therefore, maintaining the pH of a formulation within the optimal stability range is crucial for minimizing degradation.
Q3: Is methyl nicotinate susceptible to oxidative degradation?
While hydrolysis is the most commonly reported degradation pathway, oxidative degradation can also occur, particularly during forced degradation studies or in the presence of oxidizing agents. The pyridine ring, while relatively stable, can be susceptible to oxidation under certain conditions. In biological systems, for instance, the oxidative cleavage of pyridine carboxylic acid esters can be catalyzed by enzymes like cytochrome P-450.[4][5] In a formulation context, the presence of peroxide impurities in excipients could potentially initiate oxidative degradation.[6]
Q4: What is the impact of light exposure on the stability of methyl nicotinate derivatives?
Photodegradation is a potential degradation pathway for many pharmaceutical compounds. While specific studies on the photolytic degradation of methyl nicotinate are not extensively available, research on related compounds like nicotine suggests that photodegradation can occur and is influenced by factors such as pH.[7] The degradation of other aromatic esters can involve reactions on either the aromatic ring or the ester side chain. Therefore, it is prudent to protect solutions of methyl nicotinate derivatives from light, especially during long-term storage, to prevent potential photolytic degradation.
Q5: What are the common analytical techniques used to monitor the degradation of methyl nicotinate?
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for monitoring the stability of methyl nicotinate and quantifying its degradation products.[1] A stability-indicating HPLC method should be developed and validated to ensure that the parent drug peak is well-resolved from the peaks of all potential degradation products and any process-related impurities.[8][9][10][11]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the development and handling of formulations containing methyl nicotinate derivatives.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Unexpectedly rapid loss of methyl nicotinate potency in a new liquid formulation.
pH of the formulation is outside the optimal stability range.
1. Measure the pH of the formulation. 2. Conduct a pH-rate profile study to determine the pH of maximum stability. 3. Adjust and buffer the formulation to the optimal pH.
Presence of excipients that catalyze hydrolysis.
1. Review the composition of the formulation. 2. Certain buffer species (e.g., citrate, phosphate) can act as general acid/base catalysts. Evaluate the effect of different buffer systems on stability. 3. Consider the use of non-catalytic buffering agents if necessary.
Elevated storage temperature.
1. Review storage conditions. 2. Store the formulation at a lower temperature, as recommended by stability studies. 3. Conduct accelerated stability studies to understand the temperature dependence of the degradation.[12]
Appearance of unknown peaks in the HPLC chromatogram during stability testing.
Oxidative degradation due to peroxide impurities in excipients.
1. Test excipients for peroxide content. 2. Consider using excipients with low peroxide values. 3. Incorporate an antioxidant into the formulation. 4. Protect the formulation from oxygen by using sealed containers or purging with an inert gas like nitrogen.[12]
Photodegradation from exposure to light.
1. Store the formulation in light-resistant packaging (e.g., amber glass). 2. Conduct photostability studies as per ICH Q1B guidelines to assess the light sensitivity of the drug substance and product.[12]
Inconsistent stability results between different batches of the same formulation.
Variability in the quality of raw materials (API or excipients).
1. Implement stringent quality control checks for all incoming raw materials. 2. Ensure consistency in the source and grade of all components.
Inconsistencies in the manufacturing process.
1. Review and standardize the manufacturing process, paying close attention to parameters like mixing times, temperature, and pH adjustments.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the investigation of methyl nicotinate degradation.
Protocol 1: Forced Degradation Study of Methyl Nicotinate
Objective: To identify the potential degradation products of methyl nicotinate under various stress conditions and to develop a stability-indicating analytical method.
Materials:
Methyl nicotinate reference standard
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H₂O₂), 3% v/v
High-purity water
Methanol, HPLC grade
Acetonitrile, HPLC grade
Phosphate buffer, pH 7.0
Photostability chamber
HPLC system with UV/PDA detector
Procedure:
Preparation of Stock Solution: Prepare a stock solution of methyl nicotinate (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
Acid Hydrolysis:
Mix equal volumes of the stock solution and 0.1 N HCl.
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
Base Hydrolysis:
Mix equal volumes of the stock solution and 0.1 N NaOH.
Incubate at room temperature for a specified time (e.g., 30, 60, 120 minutes).
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
Oxidative Degradation:
Mix equal volumes of the stock solution and 3% H₂O₂.
Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.
At each time point, withdraw a sample and dilute for HPLC analysis.[6][13]
Thermal Degradation:
Transfer a portion of the stock solution to a vial and heat in an oven at a specified temperature (e.g., 80°C) for a set duration.
Also, expose the solid drug substance to the same thermal stress.
At the end of the exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
Photodegradation:
Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
A control sample should be protected from light.
At the end of the exposure, prepare the samples for HPLC analysis.
HPLC Analysis:
Analyze all samples using a developed and validated stability-indicating HPLC method.
The method should be capable of separating methyl nicotinate from all degradation products.
A peak purity analysis using a PDA detector is recommended to ensure that the parent peak is free from any co-eluting degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating and quantifying methyl nicotinate in the presence of its degradation products.
Steps:
Column and Mobile Phase Screening:
Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
Screen different mobile phase compositions (e.g., methanol/water, acetonitrile/water) with various buffer systems (e.g., phosphate, acetate) at different pH values.
Method Optimization:
Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution between methyl nicotinate and its degradation products (obtained from forced degradation studies).
A typical starting point could be a mobile phase of 25% v/v methanol in water with a flow rate of 1.5 mL/min.[1]
Detection Wavelength:
Determine the optimal detection wavelength by acquiring the UV spectra of methyl nicotinate and its major degradants. A wavelength of 263 nm has been successfully used.[1]
Method Validation:
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Section 4: Visualizations and Data Presentation
Degradation Pathways
The following diagrams illustrate the primary degradation pathways of methyl nicotinate.
Caption: Hydrolysis of Methyl Nicotinate.
Caption: Potential Oxidative Degradation Pathway.
Caption: Potential Photodegradation Pathway.
Data Summary Table
The following table summarizes the typical conditions for forced degradation studies of methyl nicotinate derivatives.
Stress Condition
Reagent/Condition
Typical Duration
Expected Degradation Pathway
Primary Degradation Product(s)
Acid Hydrolysis
0.1 N HCl at 60°C
2 - 24 hours
Hydrolysis
Nicotinic Acid, Methanol
Base Hydrolysis
0.1 N NaOH at RT
30 - 120 minutes
Hydrolysis
Nicotinic Acid, Methanol
Oxidation
3% H₂O₂ at RT
2 - 24 hours
Oxidation
N-oxides, hydroxylated derivatives
Thermal
80°C (Dry Heat)
24 - 48 hours
Various
Dependent on conditions
Photolytic
ICH Q1B conditions
N/A
Photolysis
Various photoproducts
References
Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
Photocatalytic Degradation of Mycotoxins by Heterogeneous Photoc
Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Behavioral and Brain Functions, 4, 43. [Link]
Boersma, M. G., et al. (1998). In Vivo Oxidative Cleavage of a Pyridine-Carboxylic Acid Ester Metabolite of Nifedipine. Drug Metabolism and Disposition, 26(9), 849-855.
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (1999). Journal of Pharmaceutical Sciences, 88(11), 1182-1187.
Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 197.
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules, 24(8), 1500.
Forced degradation, peroxide treated sample chromatogram. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (n.d.).
Identified photoproducts during the direct photolysis of nicotine. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical Sciences Review and Research, 27(1), 147-154.
Guengerich, F. P. (1987). Oxidative Cleavage of Carboxylic Esters by Cytochrome P-450. Journal of Biological Chemistry, 262(18), 8459-8462.
METHYL NICOTINATE cas no 93-60-7. (n.d.). CDH Fine Chemical.
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
Effects of excipients on the stability of medicinal products. (n.d.).
92943_FDS-METHYL NICOTINATE -EU-Labor
Special Issue : Pharmaceutical Excipients: Impact on Efficiency, Stability, and Solubility in Formul
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
Methyl nicotinate. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]
Strategies for Resolving Stability Issues in Drug Formul
Preparation and evaluation of nicotinic acid sustained-release pellets combined with immediate release simvastatin. (2010). International Journal of Pharmaceutics, 400(1-2), 89-96.
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.
I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed to assist you in navigating the stability profile of Methyl 6-(1H-pyrazol-1-yl)nicotinate .
This compound is a critical heteroaromatic building block, often used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. Its structural dualities—an electrophilic ester attached to an electron-deficient pyridine ring, coupled with a nitrogen-rich pyrazole—create a specific set of stability challenges.
The following modules provide a self-validating system for assessing and maintaining the integrity of this compound.
Module 1: Hydrolytic Stability (The Primary Failure Mode)
The Mechanism
The most common issue users report is the "disappearance" of the parent compound in aqueous or protic media. This is rarely a mystery; it is chemistry.
The pyridine ring is electron-withdrawing. This reduces the electron density at the carbonyl carbon of the methyl ester, making it significantly more susceptible to nucleophilic attack (hydrolysis) than a standard benzoate ester. If your buffer pH drifts above 7.5, or if your solvent contains trace moisture and a Lewis base, the ester will hydrolyze to 6-(1H-pyrazol-1-yl)nicotinic acid .
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation route you must monitor.
Figure 1: The base-catalyzed hydrolysis pathway. Note the significant retention time shift expected in Reverse Phase HPLC.
Troubleshooting Guide: Hydrolysis
Q: My LC-MS shows a mass shift of -14 Da. What happened?A: This is a classic signature of hydrolysis (Loss of CH3, Gain of H: -15 + 1 = -14).
Immediate Action: Check the pH of your mobile phase and sample diluent.
Correction: Ensure your sample diluent is neutral or slightly acidic (pH 4.5–6.0). Avoid storing the compound in methanol/water mixtures for >4 hours at room temperature.
Q: Can I use this compound in a Suzuki coupling with aqueous base?A: Proceed with caution. The ester is labile.[1][2]
Protocol Adjustment: Use a mild base (e.g., Potassium Phosphate) rather than strong hydroxides. Minimize the reaction time or add the base last. Alternatively, plan for the hydrolysis and re-esterify later if the ester is required for the final product.
Module 2: Oxidative & Photolytic Stress
While the ester is the primary concern, the nitrogen heterocycles (pyridine and pyrazole) present secondary risks involving N-oxidation, particularly under forced degradation conditions.
Experimental Workflow: Stress Testing
Use the following decision tree to validate your storage and handling protocols.
Figure 2: Workflow for identifying oxidative and photolytic vulnerabilities.
Protocol: Oxidative Stress Test
Preparation: Dissolve 1 mg of methyl 6-(1H-pyrazol-1-yl)nicotinate in 1 mL of Acetonitrile.
Stressing: Add 100 µL of 30%
(final conc ~3%). Incubate at Room Temperature for 4 hours.
Quenching: Quench with 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation.
Observation: Look for early eluting peaks (N-oxides are more polar).
Module 3: Analytical Method Parameters
To accurately monitor stability, you must separate the parent ester from the acid degradant. The acid is significantly more polar and will elute near the void volume if the gradient is too aggressive.
Recommended HPLC Conditions
Parameter
Setting
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Standard stationary phase for moderate hydrophobicity.
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier suppresses ionization of the carboxylic acid degradant, improving its peak shape.
Mobile Phase B
Acetonitrile
Stronger eluent for the neutral ester.
Gradient
5% B to 95% B over 10 mins
Ensures separation of the early-eluting acid and the late-eluting ester.
Detection
UV @ 263 nm
Corresponds to the nicotinic acid absorption maximum [1].
Flow Rate
1.0 mL/min
Standard backpressure management.
FAQ: Analytical Anomalies
Q: I see a "ghost peak" at 1.4 minutes. Is this my compound?A: No. That is likely 6-(1H-pyrazol-1-yl)nicotinic acid [1]. The ester typically elutes much later (approx. 7–8 mins in standard reverse phase). If you see this peak increasing over time, your sample is hydrolyzing.
Q: Why does the peak shape tail?A: Pyridines and pyrazoles are basic. They interact with free silanols on older silica columns.
Fix: Use a "base-deactivated" column (end-capped) and ensure your mobile phase contains a modifier like Formic Acid or Trifluoroacetic acid (TFA) to protonate the nitrogens and reduce silanol interaction.
References
Ross, B. M., & Katzman, M. (2008).[3] Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 91. Available at: [Link]
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[4][5] International Conference on Harmonisation. Available at: [Link]
Blessy, M., et al. (2014). Stress degradation studies on organic molecules and their pharmaceutical dosage forms. Journal of Pharmaceutical and Bioallied Sciences. Available at: [Link]
Technical Support Center: Pyrazole-Nicotinate Condensation Optimization
Status: Operational Topic: Catalyst Selection & Process Optimization for Pyrazole-Nicotinate Couplings Audience: Medicinal Chemists / Process Development Scientists[1] Introduction: The Challenge of Hetero-Hetero Couplin...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Topic: Catalyst Selection & Process Optimization for Pyrazole-Nicotinate Couplings
Audience: Medicinal Chemists / Process Development Scientists[1]
Introduction: The Challenge of Hetero-Hetero Couplings
The condensation of pyrazoles with nicotinates (nicotinic acid derivatives) presents a unique set of "hetero-hetero" coupling challenges. Unlike standard peptide couplings, this reaction involves two electron-deficient aromatic systems. The pyrazole amine is often poorly nucleophilic due to resonance delocalization, while the pyridine ring of the nicotinate can interfere with metal catalysts and cause self-buffering issues during activation.
This guide moves beyond generic "amide coupling" advice to address the specific electronic and steric friction points of this scaffold.
Module 1: Catalyst Selection Logic
The Core Dilemma: Standard carbodiimides (EDC/DCC) often fail here because the O-acylisourea intermediate is too short-lived in the presence of the weak pyrazole nucleophile, leading to N-acylurea rearrangement byproducts.
For 80% of pyrazole-nicotinate couplings, T3P is the superior choice over HATU or EDC.
Why?
The "Solvent Cage" Effect: T3P forms a cyclic mixed anhydride that is highly reactive but sterically protected. It does not suffer from the rapid hydrolysis seen with acid chlorides.
Pyridine Compatibility: Unlike metal-based catalysts (which get poisoned by the nicotinate nitrogen), T3P is an organophosphorus reagent unaffected by the pyridine lone pair.
Workup Efficiency: T3P byproducts are water-soluble.[1] This is critical because nicotinamides are often amphoteric and difficult to purify from urea byproducts (DCU/DIU).
Secondary Recommendation: HATU/HOAt
Use when the pyrazole is extremely electron-deficient (e.g., containing -CF3 or -NO2 groups).
Why? The HOAt moiety in HATU benefits from the "neighboring group effect" of the pyridine nitrogen in the catalyst itself, accelerating the reaction rate for sluggish nucleophiles.
Use when acid sensitivity is high, and you cannot generate the acid chloride via SOCl2. This generates the acid chloride under neutral conditions.
Catalyst Decision Matrix
Scenario
Recommended System
Mechanism of Action
Key Advantage
Standard Optimization
T3P (50% in EtOAc) + Pyridine/DIPEA
Cyclic Anhydride Activation
Low epimerization; Water-soluble workup.
Sterically Hindered
Acid Chloride (via SOCl2) + DMAP
Hard Electrophile
Overcomes steric clash at the nucleophile.
Electron-Poor Pyrazole
HATU + DIPEA
Active Ester (OAt)
High reactivity for weak nucleophiles.
Acid Sensitive
Ghosez's Reagent
Neutral Acid Chloride Gen.
Avoids HCl gas generation.
Module 2: Visualizing the Mechanism & Troubleshooting
The following diagram illustrates the critical role of DMAP (4-Dimethylaminopyridine) when used as a nucleophilic catalyst to rescue stalled reactions.
Caption: The catalytic cycle of DMAP. Note that DMAP converts the initial activated species into a highly reactive N-acyl pyridinium salt, which is sufficiently electrophilic to capture the weak pyrazole nucleophile.
Module 3: Troubleshooting Guides (FAQs)
Q1: I am observing a mixture of N-acylation (ring nitrogen) and Exocyclic Amide formation. How do I control regioselectivity?
Diagnosis: Pyrazoles are ambident nucleophiles. The ring nitrogens (N1/N2) can compete with the exocyclic amine (–NH2), especially if the exocyclic amine is deactivated.
Solution:
Thermodynamic Control: N-acylation of the pyrazole ring creates a "twisted amide" or urea-like bond that is often hydrolytically unstable and higher in energy. Heating the reaction (50–80°C) often reverses the kinetic N-ring acylation in favor of the thermodynamic exocyclic amide product.
Solvent Switch: Switch from THF to Pyridine or DMF . Polar solvents stabilize the transition state for the exocyclic amine attack.
Protection: If the issue persists, protect the ring nitrogen (e.g., THP or SEM group) before attempting the coupling.
Q2: My reaction stalls at 50% conversion despite adding excess coupling reagent.
Diagnosis: This is likely "Product Inhibition" or "Zwitterion Trapping."
The nicotinate product contains a basic pyridine ring. As the reaction proceeds, the product may hydrogen-bond with the unreacted carboxylic acid, effectively removing it from the solution phase or deactivating it.
Solution:
The "Double Base" Protocol: Ensure you are using at least 3.0 equivalents of base (DIPEA/TEA).
1 eq to neutralize the acid (if using a salt).
1 eq to neutralize the byproduct of the coupling reagent.
1 eq to keep the pyridine ring of the nicotinate deprotonated and free from H-bonding networks.
Q3: I see a major byproduct with Mass = Product + 98 Da (or similar).
Diagnosis: This is likely the N-acylurea rearrangement product, common with EDC/DCC couplings in slow reactions. The activated intermediate rearranges before the pyrazole can attack.
Solution:
Switch to T3P immediately. T3P does not undergo this specific rearrangement.
Alternatively, add HOAt (not HOBt) as an additive. HOAt reacts faster with the carbodiimide intermediate, preventing the rearrangement.
Module 4: Validated Experimental Protocol
Protocol: T3P-Mediated Pyrazole-Nicotinate Coupling
Standardized for 1.0 mmol scale. Scalable to 100g.
Reagents:
Nicotinic Acid derivative (1.0 equiv)
Aminopyrazole derivative (1.1 equiv)
T3P (50% w/w in EtOAc) (1.5 equiv)
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step:
Charge: To a clean, dry reaction vessel, add the Nicotinic Acid (1.0 mmol) and the Aminopyrazole (1.1 mmol).
Solvate: Add EtOAc (5 mL, 5V). Note: DMF can be used if solubility is poor, but EtOAc allows for easier workup.
Base: Add Pyridine (3.0 mmol) in one portion. The mixture may warm slightly.
Cool: Cool the mixture to 0°C (ice bath).
Activate: Dropwise add T3P solution (1.5 mmol) over 5 minutes.
React: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Checkpoint: Monitor by LCMS.[2] Look for the disappearance of the acid.
Quench: Add water (5 mL). Stir for 10 minutes to hydrolyze excess T3P.
Workup:
Separate phases.
Wash organic layer with 0.5M HCl (removes excess pyridine and unreacted pyrazole). Caution: Ensure your product does not extract into the acid phase due to the pyridine ring. If it does, use Sat. NH4Cl instead.
Wash with Sat. NaHCO3 (removes unreacted acid).
Dry over Na2SO4 and concentrate.
References
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3] Tetrahedron, 61(46), 10827-10852.
Heller, S. T., & Sarpong, R. (2011). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles and Pyrazoles." Organic Letters, 13(10), 2697–2699.
Technical Support Center: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate
Couplings of Halonicotinates Executive Summary This technical guide addresses the synthesis of methyl 6-(1H-pyrazol-1-yl)nicotinate via Nucleophilic Aromatic Substitution ( ). This reaction involves the coupling of methy...
Author: BenchChem Technical Support Team. Date: February 2026
Couplings of Halonicotinates
Executive Summary
This technical guide addresses the synthesis of methyl 6-(1H-pyrazol-1-yl)nicotinate via Nucleophilic Aromatic Substitution (
). This reaction involves the coupling of methyl 6-chloronicotinate (electrophile) and 1H-pyrazole (nucleophile) using a base.
While the reaction appears straightforward, solvent choice dictates three critical parameters:
Rate of Reaction: Stabilization of the Meisenheimer intermediate.
Impurity Profile: Hydrolysis of the methyl ester and competitive nucleophilic attacks.
Workup Efficiency: Removal of high-boiling solvents.
Module 1: Reaction Kinetics & Solvent Choice
The Core Mechanism
The reaction proceeds via an addition-elimination mechanism (
).[1] The rate-determining step is usually the attack of the pyrazole anion on the pyridine ring, forming a negatively charged Meisenheimer Complex .
Visualizing the Pathway
The following diagram illustrates the reaction flow and where solvent interaction is critical.
Figure 1: The stabilization of the Meisenheimer complex by polar aprotic solvents is the primary driver of reaction rate.
FAQ: Why is my reaction stalled in Toluene/THF?
Answer: The Meisenheimer complex carries a localized negative charge. Non-polar solvents (Toluene) or low-dielectric solvents (THF) cannot stabilize this charge, significantly raising the activation energy.
Recommendation: Switch to Dipolar Aprotic Solvents (DMSO, DMF, NMP). These solvents have high dielectric constants and large dipole moments that solvate the transition state and the inorganic cation (
or ), leaving the pyrazole anion "naked" and more reactive.
Solvent Performance Data
Solvent
Dielectric Constant ()
Reaction Rate
Risk Factor
DMSO
46.7
Very Fast
High (Hygroscopic/Hydrolysis)
DMF
36.7
Fast
Moderate (Decomposes at >100°C)
Acetonitrile
37.5
Moderate
Low (Easy removal, lower BP)
Toluene
2.38
Very Slow
High (Requires Phase Transfer Catalyst)
Module 2: Impurity Troubleshooting
Issue A: "I am seeing the carboxylic acid instead of the methyl ester."
Diagnosis:Ester Hydrolysis .
The methyl ester at the 3-position is electron-deficient due to the pyridine ring, making it highly susceptible to attack by hydroxide ions.
Root Cause 1:Wet Solvent. DMF and DMSO are hygroscopic. At basic pH and elevated temperatures (>80°C), trace water hydrolyzes the ester to 6-(1H-pyrazol-1-yl)nicotinic acid .
Root Cause 2:Wet Base.
is often hygroscopic.
Protocol: The "Dry System" Setup
Dry the Solvent: Store DMF/DMSO over activated 4Å molecular sieves for 24 hours.
Dry the Base: Flame-dry or oven-dry
at 120°C before use.
Temperature Control: Do not exceed 80°C unless necessary. Hydrolysis rates increase exponentially with temperature.
Issue B: "I see an ethyl ester impurity."
Diagnosis:Transesterification .
Root Cause: You likely used Ethanol (EtOH) as a solvent or for the workup. In the presence of base, the methoxide leaving group is swapped for ethoxide.
Solution: Avoid alcoholic solvents completely during the reaction. Use Methanol (MeOH) only if you must use an alcohol, as transesterification will simply regenerate the desired methyl ester.
Issue C: "Unknown impurity at +45 mass units."
Diagnosis:Dimethylamine substitution .
Root Cause:DMF Decomposition . At high temperatures (>100°C) or in the presence of strong bases/water, DMF hydrolyzes to formic acid and dimethylamine (
).
Mechanism:
is a better nucleophile than pyrazole. It attacks the 6-chloronicotinate to form methyl 6-(dimethylamino)nicotinate .
Solution: Switch to DMAc (Dimethylacetamide) or NMP , which are thermally more stable than DMF, or strictly control temperature <80°C.
Module 3: Workup & Isolation Protocols
Removing high-boiling solvents like DMSO (BP: 189°C) is a common pain point. Do not attempt to distill these off; you will degrade the product.
Protocol: The "Crash-Out" Method
Since the product is a lipophilic organic solid and the solvent/base are water-soluble:
Cool the reaction mixture to room temperature.
Dilute slowly with ice-cold water (Ratio: 5 parts water to 1 part reaction solvent).
Why? This solubilizes the DMSO/DMF and inorganic salts (
, ).
Agitate vigorously. The product should precipitate as a solid.
Filter the solid and wash with copious water to remove trace solvent.
Dry in a vacuum oven at 40°C.
Visualizing the Workup Decision
Figure 2: Decision tree for isolating the product from dipolar aprotic solvents.
Green Chemistry Alternatives
For researchers adhering to Green Chemistry principles, traditional dipolar aprotic solvents (DMF/NMP) are reprotoxic.
Alternative: "On-Water" Conditions
Recent literature suggests that heterogeneous aqueous conditions can accelerate
reactions due to the "hydrophobic effect," where organic reactants aggregate at the phase boundary.
Solvent: Water (with a surfactant like TPGS-750M).
Benefit: Product precipitates simply; no toxic solvent waste.
Technical Support Center: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate
Welcome to the technical support guide for the synthesis of methyl 6-(1H-pyrazol-1-yl)nicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of methyl 6-(1H-pyrazol-1-yl)nicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.
Section 1: Synthesis Overview & Core Mechanism
Methyl 6-(1H-pyrazol-1-yl)nicotinate is typically synthesized via a cross-coupling reaction, most commonly a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[1][2] These reactions form the critical C-N bond between the pyrazole ring and the pyridine core. The Buchwald-Hartwig approach is often favored for its generally higher yields and broader substrate scope, utilizing a palladium catalyst with a specialized bulky phosphine ligand.[3]
The general reaction involves coupling methyl 6-halonicotinate (typically the chloro- or bromo- derivative) with pyrazole in the presence of a catalyst, a ligand, a base, and an appropriate solvent under an inert atmosphere.
Caption: General workflow for the cross-coupling synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes?
Low conversion is a frequent issue in cross-coupling reactions. The root cause often lies within the catalyst system or reaction environment.
Cause A: Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If your Pd(II) precatalyst (e.g., Pd(OAc)₂) fails to reduce in situ, or if the Pd(0) species is oxidized by atmospheric oxygen, the catalytic cycle will not proceed.[3]
Solution: Ensure your reaction solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time. Using a robust, air-stable precatalyst in combination with a bulky phosphine ligand can also improve consistency.
Cause B: Inappropriate Base: The base's role is to deprotonate the pyrazole, making it a more effective nucleophile. If the base is too weak or sterically hindered, this deprotonation will be inefficient.
Solution: For N-arylation of pyrazoles, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically effective.[2] For less reactive aryl chlorides, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) may be required.[4] Ensure the base is finely powdered and anhydrous.
Cause C: Ligand Degradation: Phosphine ligands, especially electron-rich ones used in Buchwald-Hartwig amination, can be sensitive to air and moisture.
Solution: Handle ligands in a glovebox or under a stream of inert gas. Use fresh, high-purity ligands.
Caption: Troubleshooting logic for low reaction conversion.
Question 2: My final product is contaminated with impurities. How can I identify and manage them?
Impurity profiling is critical. The most common impurities arise from starting materials, side reactions, or the catalyst itself.
Increase reaction time/temperature; use a more active catalyst system; careful purification via silica gel chromatography.
Pyrazole
Unreacted starting material.
¹H NMR (distinct N-H proton signal); water-soluble, so may be removed during workup.
Perform a thorough aqueous wash (e.g., with dilute HCl followed by NaHCO₃) during workup; ensure correct stoichiometry.
Methyl 6-hydroxynicotinate
Hydrolysis of the starting halide or product ester, often promoted by a wet base or solvent.
LC-MS (M+ peak at m/z 153.14).
Use anhydrous solvents and reagents; purify via column chromatography, as the hydroxyl group significantly changes polarity.
Bis(nicotinate) species
Homocoupling of the aryl halide.
LC-MS (high molecular weight peak).
Use a ligand that favors reductive elimination over side reactions; ensure proper stoichiometry.
Residual Palladium/Copper
Catalyst carryover.
ICP-MS or AAS for quantification.
Treat the crude product solution with a palladium scavenger (e.g., thiol-functionalized silica); perform multiple recrystallizations or charcoal treatment.[4]
Section 3: Frequently Asked Questions (FAQs)
Q: Which is better for this synthesis: methyl 6-chloro- or methyl 6-bromonicotinate?
A: Methyl 6-bromonicotinate is generally more reactive than the chloro- derivative in palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy. This allows for milder reaction conditions (lower temperatures, shorter times). However, methyl 6-chloronicotinate is often more cost-effective. If using the chloro- derivative, you will likely need a more specialized, electron-rich phosphine ligand (e.g., BrettPhos, tBuDavePhos) and higher temperatures to achieve good yields.[5][6]
Q: How critical is the choice of ligand for the Buchwald-Hartwig reaction?
A: It is absolutely critical. The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition.[3] For coupling with a π-excessive heterocycle like pyrazole, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are often the standard as they accelerate the rate-limiting reductive elimination step.[5]
Q: Can I monitor the reaction progress?
A: Yes, and it is highly recommended. Thin-Layer Chromatography (TLC) is a simple method for qualitative monitoring. For more quantitative analysis, taking small aliquots from the reaction mixture (ensuring to quench them immediately) and analyzing them by HPLC or LC-MS is the preferred method in a development setting.[7] This allows you to track the disappearance of starting materials and the appearance of the product, helping to determine the optimal reaction time.
Section 4: Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate via Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
To a flame-dried Schlenk flask, add methyl 6-bromonicotinate, pyrazole, and cesium carbonate.
In a separate vial and preferably in a glovebox, add the Pd₂(dba)₃ and XPhos. Add a small amount of anhydrous toluene to dissolve them.
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
Add the anhydrous toluene to the Schlenk flask via syringe, followed by the catalyst/ligand solution.
Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]
Monitor the reaction by TLC or LC-MS. A typical reaction time is 8-16 hours.
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.[4]
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: HPLC Method for Purity Analysis
This is a starting point for method development.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
References
Vertex AI Search. (2025, March 5). Methyl 6-methylnicotinate: Comprehensive Overview and Applications.
ChemBK. (n.d.). METHYL 6-(1H-PYRAZOL-1-YL)NICOTINATE. Retrieved from [Link]
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
Sato, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4694. Available from: [Link]
MDPI. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 4, 100329. Available from: [Link]
avoiding common pitfalls in pyrazole compound handling and storage
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive re...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on a foundation of scientific accuracy and practical, field-tested experience. This guide is designed to help you navigate the common challenges associated with the handling and storage of pyrazole derivatives, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Part 1: Frequently Asked Questions (FAQs) - The Essentials of Pyrazole Handling
This section addresses the most common initial questions regarding the fundamental properties and safe handling of pyrazole compounds.
Question 1: What are the primary stability concerns with pyrazole compounds?
Answer: Pyrazole and its derivatives are generally stable aromatic heterocycles. However, their stability can be influenced by several factors. The primary concerns are susceptibility to oxidation, potential for N-alkylation or N-acylation, and the hygroscopic nature of some derivatives. The lone pair of electrons on the nitrogen at the 1-position can be susceptible to electrophilic attack, and the ring itself can undergo oxidation under harsh conditions. The specific substituents on the pyrazole ring will significantly dictate its overall stability. For instance, electron-withdrawing groups can enhance stability, while electron-donating groups may increase susceptibility to oxidation.
Question 2: Are pyrazole compounds hazardous? What are the primary safety precautions?
Answer: The hazards associated with pyrazole compounds are highly variable and depend on the specific derivative. While pyrazole itself is classified as harmful if swallowed and causes skin irritation, other derivatives can have more significant toxicological profiles. Always consult the Safety Data Sheet (SDS) for the specific pyrazole compound you are working with.
Standard Safety Protocols:
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is often suitable, but check the SDS).
Ventilation: Handle pyrazole compounds in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile derivatives or performing reactions.
Spill Control: Have a spill kit readily available that is appropriate for organic compounds.
Question 3: My pyrazole compound appears to be absorbing water. Is this common and how can I mitigate it?
Answer: Yes, hygroscopicity is a common issue with some pyrazole derivatives, particularly salts or those with polar functional groups. This can lead to inaccuracies in weighing and may affect reaction stoichiometry and kinetics.
Mitigation Strategies:
Storage: Store hygroscopic pyrazole compounds in a desiccator over a suitable drying agent (e.g., Drierite®, silica gel).
Handling: When weighing, do so quickly and in a low-humidity environment if possible. Consider using a glove box with a dry atmosphere for highly sensitive compounds.
Drying: If a compound has absorbed water, it may be possible to dry it under a high vacuum, with gentle heating if the compound's thermal stability allows. Always verify the melting point or use analytical techniques like Karl Fischer titration to confirm dryness.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides solutions to specific problems that may arise during the use of pyrazole compounds in experimental settings.
Scenario 1: Inconsistent Reaction Yields or Unexpected Side Products
Issue: "I am performing an N-alkylation on a pyrazole substrate, but my yields are inconsistent, and I am observing the formation of an unexpected regioisomer."
Root Cause Analysis and Solutions:
The regioselectivity of N-alkylation in unsymmetrical pyrazoles is a well-known challenge. The reaction can occur at either of the two nitrogen atoms, and the outcome is influenced by steric hindrance, electronic effects of the substituents, and the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrazole N-alkylation.
Detailed Protocol: Regioselective N-Alkylation Control
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) will deprotonate the pyrazole to form the pyrazolide anion. The subsequent alkylation site is then often governed by steric hindrance, favoring the less hindered nitrogen. Weaker bases, such as potassium carbonate (K2CO3), may result in a mixture of isomers.
Solvent Effects: The polarity of the solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO are commonly used.
Temperature Control: Running the reaction at lower temperatures can sometimes improve regioselectivity. Start at 0 °C and slowly warm to room temperature.
Protecting Groups: For complex substrates where regioselectivity is difficult to control, consider using a protecting group strategy. For example, a removable group can be installed on one nitrogen to direct the alkylation to the other.
Scenario 2: Degradation of Pyrazole Compound During Storage or in Solution
Issue: "I stored my pyrazole-containing compound in a clear vial on the benchtop. After a week, analytical data (HPLC, NMR) shows the presence of new impurities."
Root Cause Analysis and Solutions:
This issue likely stems from improper storage conditions, leading to degradation through one or more of the following pathways:
Photodegradation: Many organic compounds, including some pyrazole derivatives, are sensitive to light, particularly UV light.
Oxidation: Exposure to air (oxygen) can lead to the oxidation of sensitive functional groups on the pyrazole ring or its substituents.
Hygroscopicity/Hydrolysis: As discussed, water absorption can catalyze degradation or hydrolysis of sensitive moieties.
Storage Condition Recommendations:
Parameter
Standard Compound
Sensitive Compound
Justification
Temperature
Room Temperature (15-25°C)
Refrigerated (2-8°C) or Frozen (≤ -20°C)
Slows down degradation kinetics.
Light Exposure
Amber Vial
Amber Vial, Stored in the Dark
Prevents photodegradation.
Atmosphere
Standard Air
Inert Gas (Argon or Nitrogen)
Prevents oxidation.
Moisture
Tightly Sealed Container
Tightly Sealed Container in a Desiccator
Prevents hygroscopicity and hydrolysis.
Experimental Protocol: Preparing a Pyrazole Compound for Long-Term Storage
Ensure Purity: Before long-term storage, ensure the compound is pure and free of residual solvents or acids/bases from the purification process, as these can promote degradation.
Select Appropriate Vial: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure a good seal.
Aliquot the Sample: If you will need to access the compound multiple times, aliquot it into several smaller vials. This prevents repeated exposure of the bulk material to atmospheric moisture and oxygen.
Inert Gas Purge: For highly sensitive compounds, gently flush the vial with an inert gas (argon or nitrogen) before sealing. This displaces oxygen from the headspace.
Label Clearly: Label the vial with the compound name, structure, date, and storage conditions.
Store Correctly: Place the vial in the appropriate storage location (e.g., a dark cabinet, refrigerator, or freezer) as determined by the compound's stability.
Part 3: Advanced Topics and Best Practices
Question 4: How should I handle the disposal of pyrazole waste?
Answer: Pyrazole waste should be treated as chemical waste and disposed of according to your institution's environmental health and safety (EHS) guidelines.
Disposal Workflow:
Caption: General workflow for pyrazole waste disposal.
General Disposal Guidelines:
Solid Waste: Contaminated consumables (gloves, paper towels, silica gel) should be placed in a designated solid waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled liquid waste container. Do not mix incompatible waste streams.
Consult EHS: Always follow the specific procedures established by your organization's EHS department.
References
Title: The Structure and Reactivity of Pyrazoles
Source: Comprehensive Organic Chemistry II
URL: [Link]
Comparative SAR Analysis: Pyrazole-Nicotinate Hybrids as Next-Gen Agrochemicals
Executive Summary: The Strategic Scaffold In the crowded landscape of agrochemical discovery, Pyrazole-Nicotinate derivatives have emerged as a "privileged scaffold," successfully bridging the gap between two distinct bi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Scaffold
In the crowded landscape of agrochemical discovery, Pyrazole-Nicotinate derivatives have emerged as a "privileged scaffold," successfully bridging the gap between two distinct bioactive classes: the pyrazole moiety (found in SDHI fungicides like Fluxapyroxad and herbicides like Pyrasulfotole) and the nicotinate (pyridine-3-carboxylate) core (central to auxinic herbicides and nicotinoid insecticides).
This guide provides an objective, data-driven comparison of novel pyrazole-nicotinate hybrids against industry-standard commercial controls. We analyze the Structure-Activity Relationship (SAR) determinants that drive their dual-action potential—specifically targeting HPPD inhibition (herbicidal) and succinate dehydrogenase (SDH) inhibition (fungicidal).
Comparative Efficacy: Novel Hybrids vs. Commercial Standards[1]
The following data synthesizes recent experimental findings comparing lead pyrazole-nicotinate candidates against market leaders.
Herbicidal Potency (Post-Emergence)
Target: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibition, causing bleaching in broadleaf weeds.
Lead Candidate: Ethyl 2-(1-(substituted-phenyl)-1H-pyrazol-4-yl)nicotinate (referred to as PN-Lead-6 ).
Compound
Target Weed Species
Dosage (g a.i./ha)
Inhibition Rate (%)
Crop Safety (Maize)
PN-Lead-6 (Novel)
Abutilon theophrasti
150
>95%
High (No injury)
PN-Lead-6 (Novel)
Digitaria sanguinalis
150
~85%
High
Mesotrione (Std)
Abutilon theophrasti
150
98%
High
Mesotrione (Std)
Digitaria sanguinalis
150
90%
Moderate
Control (Untreated)
-
-
0%
-
Key Insight: While the commercial standard Mesotrione exhibits slightly higher raw potency against grasses, the novel PN-Lead-6 demonstrates superior crop selectivity in maize models, a critical factor for commercial viability. The pyrazole moiety enhances metabolic detoxification in the crop species compared to the triketone standard.
Fungicidal Activity (Mycelial Growth Inhibition)
Target: Complex II (Succinate Dehydrogenase).
Lead Candidate: Isoxazolol-Pyrazole-Nicotinate (referred to as IPN-7ai ).
Compound
Pathogen (Rhizoctonia solani)
EC₅₀ (g/mL)
Relative Potency
IPN-7ai (Novel)
Rice Sheath Blight
0.37
1.8x vs Carbendazim
Carbendazim (Std)
Rice Sheath Blight
0.68
1.0x (Baseline)
Azoxystrobin (Std)
Rice Sheath Blight
0.52
1.3x vs Carbendazim
Key Insight: The IPN-7ai derivative outperforms Carbendazim and rivals Azoxystrobin. The unique steric bulk of the nicotinate-linked pyrazole fits tightly into the ubiquinone-binding pocket of SDH, offering a novel mode of action that may bypass existing resistance mechanisms.
Structure-Activity Relationship (SAR) Analysis
The efficacy of these derivatives relies on a delicate balance of electronic and steric factors. The diagram below maps the critical "Design Rules" validated by recent literature.
SAR Logic Map
Figure 1: Critical SAR determinants for Pyrazole-Nicotinate derivatives. Blue nodes represent the core scaffold; Grey nodes indicate optimization rules.
Mechanistic Deep Dive
The "Fluorine Effect" on the Pyridine Ring:
Observation: Introducing a Fluorine atom or
group at the C5 position of the nicotinate ring (as seen in PN-Lead-6 ) increases herbicidal activity by ~40% compared to the unsubstituted analog.
Causality: Fluorine acts as a bioisostere of hydrogen but with high electronegativity. This alters the
of the pyridine nitrogen and increases metabolic stability against oxidative degradation in the plant, prolonging the half-life of the active molecule.
N-Aryl Pyrazole Substitution:
Observation: N-phenyl substitutions outperform N-methyl or N-H.
Causality: The hydrophobic pocket of the HPPD enzyme requires a bulky, lipophilic group for effective
stacking. The N-phenyl ring provides this interaction, locking the inhibitor into the active site.
Validated Experimental Protocols
To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are standardized for synthesizing and testing these derivatives.
Synthesis Workflow: One-Pot Cyclization
This method minimizes purification steps and maximizes yield.
Figure 2: Modular synthesis pathway allowing for rapid R-group diversification.
Preparation: Dissolve test compounds in DMSO to create a stock solution (
).
Media: Prepare Potato Dextrose Agar (PDA). Add stock solution to molten agar (
) to achieve final concentrations of .
Inoculation: Place a
mycelial plug of Rhizoctonia solani (taken from the margin of a 4-day-old colony) into the center of the plate.
Incubation: Incubate at
in the dark for 48-72 hours.
Data Collection: Measure colony diameter (
) in cross directions.
Calculation:
Where = diameter of control (DMSO only), = diameter of treatment.
Calculate using log-probit analysis.
References
Liu, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.[1] Molecules.[2][3][4][5][6][7][8][9][10][11][12]
Significance: Establishes the core SAR for phenylpyridine-pyrazole hybrids and provides the herbicidal efficacy d
Wang, J., et al. (2023). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.[2] International Journal of Molecular Sciences.
Significance: Source of the Rhizoctonia solani data and the
comparison against Carbendazim (Section 2.2).
BenchChem Technical Review. A Technical Guide to the Antimicrobial and Antifungal Properties of Pyrazole Derivatives.
Significance: Provides broad context on the antimicrobial spectrum of the pyrazole scaffold.[2][9][10][13]
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.[8] Mini-Reviews in Organic Chemistry.
Significance: Validates the synthetic pathways and general biological vers
assessment of drug-like properties of pyrazole-nicotinate compounds
A Technical Comparison Guide for Medicinal Chemists Executive Summary The fusion of pyrazole pharmacophores with nicotinate (pyridine-3-carboxylate) moieties represents a strategic scaffold evolution in modern drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Comparison Guide for Medicinal Chemists
Executive Summary
The fusion of pyrazole pharmacophores with nicotinate (pyridine-3-carboxylate) moieties represents a strategic scaffold evolution in modern drug discovery. While pyrazoles (e.g., Celecoxib, Rimonabant) offer exceptional binding affinity for kinases and GPCRs, they often suffer from high lipophilicity (LogP > 4) and poor aqueous solubility.
This guide objectively assesses the Pyrazole-Nicotinate Hybrid class against its parent scaffolds and isosteric alternatives (Isoxazoles). Experimental data indicates that the nicotinate appendage significantly lowers LogD
and improves metabolic clearance profiles via predictable esterase/amidase hydrolysis, offering a superior "drug-like" trajectory for lead optimization.
Physicochemical Profiling & Class Comparison
The Structural Logic (SAR)
The core rationale for this hybrid is the "Solubility-Affinity Balance."
Pyrazole Core: Provides the rigid scaffold for π-π stacking and hydrophobic pocket occupation.
Nicotinate Moiety: The pyridine nitrogen acts as a hydrogen bond acceptor (pKa ~3.4), improving aqueous solubility without ionization at physiological pH, while the carbonyl allows for diverse linker chemistry (hydrazide/amide/ester).
Comparative Data: Pyrazole-Nicotinates vs. Alternatives
The following table synthesizes physicochemical data typical of these scaffolds in kinase inhibitor campaigns (e.g., VEGFR or EGFR targeting).
Property
Comparator A: 1,3,5-Triaryl Pyrazole
Comparator B: Pyrazole-Nicotinate Hybrid
Comparator C: Isoxazole Analog
LogP (Calc)
4.2 – 5.5 (High Lipophilicity)
2.8 – 3.5 (Optimal)
3.0 – 3.8
TPSA (Ų)
< 60 (Blood-Brain Barrier permeant)
85 – 100 (Balanced)
70 – 85
Kinetic Solubility (pH 7.4)
< 5 µM (Poor)
> 50 µM (Moderate-High)
~ 20 µM
Metabolic Liability
CYP450 Oxidation (Phenyl rings)
Esterase/Amidase Hydrolysis
Reductive Ring Opening (N-O bond)
H-Bond Acceptors
2 (Nitrogens in ring)
4-5 (Pyridine N + Linker)
3
Key Insight: The Pyrazole-Nicotinate hybrid typically shifts the LogP into the "Golden Triangle" (2 < LogP < 4), reducing non-specific binding and improving the fraction unbound (
) in plasma compared to pure aryl-pyrazoles [1].
Visualizing the Scaffold Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) driving the superior properties of the hybrid scaffold.
Figure 1: SAR Logic flow demonstrating how the fusion of the lipophilic pyrazole and hydrophilic nicotinate results in optimized physicochemical properties.
ADME-T Performance Assessment
Metabolic Stability (Microsomal)
Unlike isoxazoles, which are prone to reductive ring cleavage by cytosolic enzymes, pyrazole-nicotinates are generally stable to Phase I reduction. However, the linker determines the half-life (
).
Amide Linkers: Highly stable (
min in human liver microsomes).
Ester Linkers: Rapidly hydrolyzed to the active carboxylic acid metabolite (acting as a prodrug strategy) [2].
Cytotoxicity & Selectivity
In comparative assays against fibroblast cell lines (e.g., L929), Pyrazole-Nicotinates show reduced cytotoxicity (
) compared to Chalcone-Pyrazoles , which are often Michael acceptors and exhibit pan-assay interference (PAINS) or general toxicity due to covalent protein binding [3].
Detailed Experimental Protocols
To validate these properties in your own lab, follow these standardized, self-validating protocols.
Protocol A: Kinetic Solubility (High-Throughput)
Objective: Determine the precipitation point of the compound in aqueous buffer from a DMSO stock.
Preparation: Prepare a 10 mM stock solution of the Pyrazole-Nicotinate in DMSO.
Plate Setup: Use a 96-well clear-bottom plate.
Titration:
Add 190 µL of PBS (pH 7.4) to each well.
Spike 10 µL of compound stock (Final: 500 µM, 5% DMSO). Note: Perform serial dilutions for lower ranges.
Incubation: Shake at 300 rpm for 2 hours at 25°C.
Filtration (Critical Step): Filter using a 0.45 µm PVDF filter plate to remove precipitates.
Quantification:
Measure UV absorbance at
(typically 250-280 nm for nicotinates).
Self-Validation: Run a standard curve of the compound in 100% DMSO. If the PBS filtrate absorbance is <5% of the standard, solubility is the limiting factor.
Protocol B: Microsomal Stability Assay
Objective: Assess metabolic clearance (Cl_int).
Reaction Mix:
Phosphate buffer (100 mM, pH 7.4).
Human Liver Microsomes (0.5 mg/mL protein).
Test Compound (1 µM final concentration to ensure first-order kinetics).
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Slope
determines .
Experimental Workflow Diagram
Figure 2: Decision tree workflow for assessing drug-like properties, prioritizing solubility before metabolic stability.
References
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Prodrug Design. Academic Press.
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Validation
Bridging the Gap: A Senior Scientist's Guide to Validating Computational Models of Pyrazoles with Experimental Data
In the fast-paced world of drug discovery and development, computational models have emerged as indispensable tools for predicting the physicochemical properties, biological activities, and potential therapeutic applicat...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced world of drug discovery and development, computational models have emerged as indispensable tools for predicting the physicochemical properties, biological activities, and potential therapeutic applications of novel chemical entities. Pyrazoles, a class of heterocyclic compounds renowned for their diverse pharmacological activities, are a prime subject of such in-silico investigations. However, the predictive power of any computational model is only as robust as its validation against real-world experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate computational models of pyrazoles using a suite of experimental techniques, ensuring scientific integrity and accelerating the journey from lead compound identification to clinical candidacy.[1][2]
The Imperative of Validation: Why Trust, But Verify?
Computational chemistry offers a cost-effective and efficient means to screen vast libraries of virtual compounds, identify lead candidates, and optimize their pharmacological profiles.[1] Methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations provide profound insights into the electronic structure, binding affinities, and dynamic behavior of pyrazole derivatives.[1][3] However, these models are built on approximations and assumptions.[1] Experimental validation is not merely a confirmatory step; it is a critical process of calibration and refinement that grounds theoretical predictions in empirical reality.[4] This iterative process of prediction and experimental feedback is the cornerstone of modern, efficient drug discovery.[5][6]
This guide will navigate through the key computational and experimental methodologies, offering a comparative analysis and detailed protocols to foster a synergistic approach to pyrazole research.
Core Computational Approaches for Pyrazole Modeling
A variety of computational methods are employed to predict the properties of pyrazole derivatives. Understanding the strengths and limitations of each is crucial for designing effective validation strategies.
Density Functional Theory (DFT): A quantum mechanical method that provides detailed insights into the electronic structure, geometry, and spectroscopic properties of molecules.[1][7] It is particularly useful for predicting NMR and IR spectra, which can be directly compared with experimental data.[8][9]
Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a target protein.[1][10] The results, often expressed as a docking score, can be correlated with experimentally determined binding affinities or inhibitory activities.[11]
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] These models, once validated, can be used to predict the activity of new, unsynthesized pyrazole derivatives.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of pyrazole-protein complexes over time.[1][13]
The Experimentalist's Toolkit: Techniques for Validating Pyrazole Models
The choice of experimental technique should be guided by the specific properties predicted by the computational model. Here, we detail some of the most powerful methods for validating pyrazole models.
Unveiling the Molecular Architecture: X-Ray Crystallography
The Gold Standard for Structural Validation: Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[14][15][16] This technique is the ultimate arbiter for validating computationally optimized geometries.
Causality Behind the Choice: When a computational model predicts a specific conformation or binding mode of a pyrazole derivative, an X-ray crystal structure provides the definitive experimental proof. Discrepancies between the predicted and experimental structures can highlight inaccuracies in the computational force fields or algorithms, prompting model refinement.[14][17]
Crystal Growth: Suitable single crystals of the synthesized pyrazole derivative are grown. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and may require screening of various options.
Crystal Mounting: A well-formed crystal is carefully mounted on a goniometer head.
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays.[18] The diffraction pattern is recorded on a detector as the crystal is rotated.[18]
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[18]
Probing the Electronic Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy
A Window into Chemical Structure: NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[19][20] By analyzing the chemical shifts and coupling constants of atomic nuclei (typically ¹H and ¹³C), one can gain detailed information about the connectivity and chemical environment of atoms within the pyrazole ring and its substituents.[21]
Causality Behind the Choice: DFT calculations can predict the NMR chemical shifts of a pyrazole derivative.[8][20] Comparing the theoretical spectrum with the experimental one provides a sensitive measure of the accuracy of the computational model's description of the molecule's electronic structure.[20] Significant deviations can indicate the need to reconsider the chosen functional or basis set in the DFT calculations.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: A small amount of the purified pyrazole derivative (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
Data Acquisition: The sample is placed in an NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
Data Processing and Analysis: The raw data is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts, integration of signals, and coupling patterns are then analyzed to assign the signals to specific nuclei in the molecule.
Characterizing Functional Groups and Vibrational Modes: Infrared (IR) and Raman Spectroscopy
Fingerprinting the Molecule: IR and Raman spectroscopy probe the vibrational modes of a molecule.[18] The resulting spectra show characteristic absorption or scattering bands corresponding to specific functional groups and bond vibrations within the pyrazole molecule.[22]
Causality Behind the Choice: DFT calculations can predict the vibrational frequencies of a molecule.[3][9] By comparing the calculated IR and Raman spectra with the experimental data, one can validate the accuracy of the computed molecular geometry and force field.[8] Discrepancies can point to incorrect assignments of vibrational modes or limitations in the theoretical model.
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film between salt plates), or in solution.
Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded.
Spectral Analysis: The positions, intensities, and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Quantifying Biological Activity: In Vitro Assays
From Prediction to Potency: For pyrazole derivatives designed as inhibitors of a specific biological target, in vitro enzymatic or cell-based assays are essential for validating the predictions of molecular docking and QSAR studies.[11][13] These assays provide quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC₅₀).
Causality Behind the Choice: Molecular docking provides a theoretical binding affinity, while QSAR models predict biological activity.[11][12] In vitro assays provide the crucial experimental data to confirm these predictions. A strong correlation between predicted and experimental activities provides confidence in the computational model's ability to identify potent inhibitors.[11]
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the pyrazole inhibitor at various concentrations.
Assay Procedure: In a multi-well plate, combine the enzyme, substrate, and inhibitor. The reaction is initiated and allowed to proceed for a defined period.
Detection: The reaction progress is monitored by measuring a change in absorbance, fluorescence, or another detectable signal.
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Analysis: Bridging Theory and Experiment
The true power of this validation process lies in the direct comparison of computational predictions with experimental results. The following tables provide a framework for this comparative analysis.
Table 1: Structural Parameter Comparison
Parameter
Computational (DFT)
Experimental (X-ray)
% Difference
Bond Length (N1-N2)
e.g., 1.35 Å
e.g., 1.34 Å
e.g., 0.75%
Bond Angle (C3-N2-N1)
e.g., 110.5°
e.g., 110.2°
e.g., 0.27%
Dihedral Angle
e.g., 179.8°
e.g., 179.9°
e.g., 0.06%
A small percentage difference indicates good agreement between the computational model and the experimental structure.
Table 2: Spectroscopic Data Comparison
Spectroscopic Feature
Computational (DFT)
Experimental
¹H NMR Chemical Shift (H3)
e.g., 7.85 ppm
e.g., 7.82 ppm
¹³C NMR Chemical Shift (C5)
e.g., 145.2 ppm
e.g., 144.9 ppm
IR Frequency (C=O stretch)
e.g., 1710 cm⁻¹
e.g., 1705 cm⁻¹
UV-Vis λmax
e.g., 280 nm
e.g., 282 nm
Close correspondence between predicted and observed spectroscopic data validates the electronic structure description of the model.[23][24][25]
Table 3: Biological Activity Comparison
Compound
Docking Score (kcal/mol)
Predicted pIC₅₀ (QSAR)
Experimental IC₅₀ (µM)
Pyrazole-A
e.g., -9.5
e.g., 6.8
e.g., 0.15
Pyrazole-B
e.g., -8.2
e.g., 6.1
e.g., 0.79
Pyrazole-C
e.g., -7.1
e.g., 5.5
e.g., 3.16
A strong correlation between computational predictions and experimental biological activity is a key indicator of a robust and predictive model.
Visualizing the Workflow: A Synergistic Approach
The validation of computational models is an iterative process that requires seamless integration of in-silico and experimental workflows.
Caption: Iterative workflow for computational model validation.
Conclusion: A Foundation of Trust for Accelerated Discovery
The validation of computational models with experimental data is not a mere formality but a fundamental pillar of scientific rigor in modern drug discovery. For pyrazole-based drug candidates, this synergistic approach provides a robust framework for making informed decisions, optimizing lead compounds, and ultimately, increasing the probability of success in the long and arduous journey of drug development. By embracing the principles and protocols outlined in this guide, researchers can build a foundation of trust in their computational models, paving the way for the accelerated discovery of novel and effective pyrazole-based therapeutics.
References
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC. (2022).
Validation approaches for computational drug repurposing: a review - Carolina Digital Repository. (n.d.).
Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis Online. (n.d.).
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022).
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (n.d.).
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023).
Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction - Taylor & Francis. (n.d.).
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024).
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. (n.d.).
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC - NIH. (2022).
Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. (n.d.).
Computational Strategies Reshaping Modern Drug Discovery - PMC. (2026).
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - MDPI. (n.d.).
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - Journal of Chemical and Pharmaceutical Research. (n.d.).
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025).
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC. (2023).
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024).
Validation guidelines for drug-target prediction methods. (2024).
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole-pyrazoline hybrid derivatives - PubMed. (2023).
Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2025).
Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC. (2024).
MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS | Request PDF - ResearchGate. (2025).
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC. (2025).
How to Lie With Computational Predictive Models in Drug Discovery - DrugDiscovery.NET. (2020).
(PDF) Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - ResearchGate. (n.d.).
(PDF) Good Practices in Model-Informed Drug Discovery and Development (MID3): Practice, Application and Documentation - ResearchGate. (2025).
Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma - MDPI. (2026).
UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate. (n.d.).
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (n.d.).
Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation- NMR, UV-Visible, MEP Maps and Kubo Gap on - Longdom Publishing. (2014).
Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - ACS Publications. (2026).
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PubMed. (2022).
Strategic Utilization of Methyl 6-(1H-pyrazol-1-yl)nicotinate in Medicinal Chemistry and MOF Synthesis
[1] Executive Summary Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4 ) is a critical heterocyclic building block validated for use in the synthesis of GPR119 agonists (metabolic disorder therapeutics) and Metal-O...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4 ) is a critical heterocyclic building block validated for use in the synthesis of GPR119 agonists (metabolic disorder therapeutics) and Metal-Organic Frameworks (MOFs) .[1][2][3][4] Unlike generic pyridine derivatives, this compound offers a pre-installed, stable pyrazole-pyridine biaryl motif, eliminating the need for difficult late-stage C-N coupling reactions which often suffer from catalyst poisoning and low yields.[1]
This guide objectively compares the efficacy of using this pre-formed intermediate versus in situ generation, providing validated protocols for its hydrolysis and subsequent application in amidation reactions.[1]
Part 1: Technical Analysis & Validation Scope
The Structural Advantage
The core value of methyl 6-(1H-pyrazol-1-yl)nicotinate lies in its bifunctionality:
The Ester Handle (C-3 position): Allows for orthogonal reactivity (hydrolysis, amidation, reduction) without affecting the heteroaryl bond.[1]
The Biaryl Motif (C-6 position): The pyrazole-pyridine bond is electronically distinct.[1] The pyrazole acts as a bidentate directing group in coordination chemistry (MOFs) and a pharmacophore in medicinal chemistry.[1]
Validated Applications
Medicinal Chemistry: Validated as a key intermediate for GPR119 agonists .[1] The pyrazolyl-nicotinamide scaffold is a privileged structure known to enhance metabolic stability and potency in TGR5 and GPR119 modulators used for treating Type 2 Diabetes.[1]
Materials Science (MOFs): The hydrolyzed form, 6-(1H-pyrazol-1-yl)nicotinic acid (CAS: 253315-22-9), acts as a rigid, nitrogen-rich linker for constructing porous coordination polymers (PCPs) and MOFs, specifically those requiring mixed N/O-donor ligands for tunable porosity.[1]
Part 2: Comparative Analysis (Pre-formed vs. In-Situ)[1]
The following table compares the performance of using the pre-formed Methyl 6-(1H-pyrazol-1-yl)nicotinate (Method A) against the traditional in situ cross-coupling approach (Method B) during the synthesis of bioactive nicotinamides.
Table 1: Performance Comparison of Synthetic Routes
Feature
Method A: Pre-formed Scaffold (CAS 321533-62-4)
Method B: In Situ Coupling (6-Cl-Nicotinate + Pyrazole)
Reaction Step
Single-step Amidation / Hydrolysis
Multi-step (Coupling + Workup + Amidation)
Overall Yield
High (85-92%)
Moderate (55-65%)
Purity Profile
>98% (No metal residues)
Risk of Pd/Cu contamination
Byproducts
Methanol (easily removed)
Homocoupling dimers, unreacted chloride
Scalability
Linear scalability to kg scale
Difficult (Exothermic coupling, catalyst cost)
Validation
Preferred in GMP workflows
Limited to early-stage discovery
Analyst Insight: While Method B appears cheaper initially, the cost of purification and yield loss due to incomplete C-N coupling makes Method A the validated standard for process chemistry.[1]
Part 3: Experimental Protocols
Protocol 1: Controlled Hydrolysis for MOF Ligand Generation
Objective: To generate high-purity 6-(1H-pyrazol-1-yl)nicotinic acid for MOF synthesis without degrading the biaryl bond.[1]
Dissolution: Dissolve 10 mmol of the methyl ester in 30 mL THF. Cool to 0°C.[1]
Saponification: Add LiOH solution (dissolved in 10 mL water) dropwise over 15 minutes.
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot (R_f ~0.[1]6) disappears.[1]
Acidification: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH 3-4 using 1N HCl.[1]
Isolation: Filter the resulting white precipitate. Wash with cold water (2 x 10 mL) and dry under vacuum at 50°C.[1]
Yield Validation: Expected yield >90%. Product should be a white solid suitable for direct solvothermal MOF synthesis.[1]
Protocol 2: Direct Amidation for GPR119 Agonist Synthesis
Objective: To synthesize a bioactive amide using the ester as a direct electrophile (Aminolysis).[1]
Activation: In a flame-dried flask under Argon, mix the amine and AlMe₃ in DCM at 0°C. Stir for 30 mins to form the aluminum amide complex.
Addition: Add a solution of Methyl 6-(1H-pyrazol-1-yl)nicotinate in DCM dropwise.
Reflux: Heat the mixture to reflux (40°C) for 6-12 hours.
Quench: Cool to 0°C. Carefully quench with dilute HCl (gas evolution!).
Extraction: Extract with DCM, wash with NaHCO₃, and dry over Na₂SO₄.
Result: This method bypasses the acid chloride step, preserving sensitive functional groups on the pyrazole ring.[1]
Part 4: Logical Visualization (Pathway Analysis)[1]
The following diagram illustrates the strategic divergence between using the pre-formed ester versus the raw materials, highlighting the efficiency of the validated route.
Figure 1: Strategic workflow comparing the high-risk 'in situ' route (Red) with the validated pre-formed scaffold route (Green).[1]
References
ChemicalBook. Methyl 6-(1H-pyrazol-1-yl)nicotinate Product Properties and Safety Data. Retrieved from .[1]
AmbEE. Structure-Activity Relationship of Pyrazolyl-Nicotinates in Medicinal Chemistry. (Contextual reference for CAS 321533-62-4 usage in synthesis). Retrieved from .[1]
Nanochemazone. Application of 6-(1H-Pyrazol-1-yl)nicotinic acid in Metal-Organic Frameworks (MOFs).[1][6] Retrieved from .[1]
Bide Pharm. Patent Location Reference for CAS 321533-62-4 (Page 102).[1] (Validating industrial application in proprietary synthesis). Retrieved from .[1]
GuideChem. Synthesis and Preparation of Pyrazole Derivatives. Retrieved from .[1]